2-Amino-5-methyl-5-hexenoic acid
Description
2-Amino-5-methyl-5-hexenoic acid has been reported in Streptomyces with data available.
inhibits protein synthesis by competing with methionine; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-methylhex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h6H,1,3-4,8H2,2H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGZAERTQAIZGU-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223557 | |
| Record name | 2-Amino-5-methyl-5-hexenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73322-75-5 | |
| Record name | 2-Amino-5-methyl-5-hexenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073322755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-methyl-5-hexenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-5-methyl-5-hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 2-Amino-5-methyl-5-hexenoic acid, a non-proteinogenic α-amino acid with potential applications in medicinal chemistry and drug development. Given the absence of a single, established protocol for this specific molecule in the current literature, this document outlines two primary, robust synthetic strategies: the Strecker synthesis and a malonic ester-based approach.
Detailed experimental protocols are proposed for each step, based on well-established organic chemistry principles and analogous transformations reported in the scientific literature. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis of this and structurally related unsaturated amino acids.
Executive Summary
This compound is an unsaturated aliphatic amino acid. Its synthesis can be approached through established methods for α-amino acid synthesis. This guide details two such pathways:
-
Strecker Synthesis: This classical approach involves the reaction of an aldehyde with ammonia and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid. The key intermediate for this route is 4-methyl-4-pentenal.
-
Diethyl Acetamidomalonate Synthesis: This method utilizes the alkylation of diethyl acetamidomalonate with a suitable electrophile, followed by hydrolysis and decarboxylation to yield the target amino acid. The required precursor for this pathway is a homoallylic halide, such as 5-bromo-2-methyl-1-pentene.
This document provides detailed, step-by-step experimental procedures for the synthesis of the necessary precursors and their conversion to the final product. Quantitative data from analogous reactions are summarized in tabular form to provide expected yields and reaction parameters. Furthermore, visualizations of the synthetic workflows are presented using Graphviz (DOT language) to offer a clear graphical representation of the reaction sequences.
Synthetic Pathway 1: Strecker Synthesis
The Strecker synthesis is a powerful and direct method for the preparation of α-amino acids.[1][2][3] The overall transformation involves the conversion of an aldehyde to the corresponding amino acid via an α-aminonitrile intermediate.
Experimental Workflow: Strecker Synthesis
Caption: Workflow for the Strecker synthesis of this compound.
Step 1: Synthesis of 4-methyl-4-pentenal
The key starting material for the Strecker synthesis is the unsaturated aldehyde, 4-methyl-4-pentenal. A plausible method for its preparation is the oxidation of the corresponding commercially available alcohol, 4-methyl-4-penten-1-ol (isoprenol).[4]
Experimental Protocol:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) at room temperature, add a solution of 4-methyl-4-penten-1-ol (1.0 equivalent) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-methyl-4-pentenal.
-
Purify the crude product by distillation or column chromatography on silica gel.
| Parameter | Value/Range | Reference |
| Reactants | 4-methyl-4-penten-1-ol, PCC | [4] |
| Solvent | Dichloromethane (DCM) | |
| Temperature | Room Temperature | |
| Reaction Time | 2-4 hours | |
| Typical Yield | 70-85% | Analogous Reactions |
Step 2: Formation of 2-Amino-5-methyl-5-hexenenitrile
The Strecker reaction itself involves the one-pot reaction of the aldehyde with an ammonium salt and a cyanide source.[1][5]
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-methyl-4-pentenal (1.0 equivalent) in a mixture of methanol and water.
-
Add ammonium chloride (NH₄Cl) (1.2 equivalents) and potassium cyanide (KCN) (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The formation of the α-aminonitrile can be monitored by TLC or GC-MS.
-
After the reaction is complete, extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-5-methyl-5-hexenenitrile.
| Parameter | Value/Range | Reference |
| Reactants | 4-methyl-4-pentenal, NH₄Cl, KCN | [1][5] |
| Solvent | Methanol/Water | |
| Temperature | Room Temperature | |
| Reaction Time | 24-48 hours | |
| Typical Yield | 60-80% | Analogous Reactions |
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the α-aminonitrile to the corresponding carboxylic acid.[1][5]
Experimental Protocol:
-
To the crude 2-amino-5-methyl-5-hexenenitrile, add an excess of 6M hydrochloric acid.
-
Heat the mixture at reflux for 6-12 hours. The progress of the hydrolysis can be monitored by the disappearance of the nitrile peak in the IR spectrum.
-
After completion, cool the reaction mixture to room temperature and wash with an organic solvent to remove any non-polar impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.
-
Dissolve the crude salt in a minimal amount of water and adjust the pH to the isoelectric point (typically around pH 6) with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the free amino acid.
-
Collect the solid product by filtration, wash with cold water and then ethanol, and dry under vacuum.
| Parameter | Value/Range | Reference |
| Reagent | 6M Hydrochloric Acid | [1][5] |
| Temperature | Reflux | |
| Reaction Time | 6-12 hours | |
| Typical Yield | 70-90% | Analogous Reactions |
Synthetic Pathway 2: Diethyl Acetamidomalonate Synthesis
An alternative and widely used method for the synthesis of α-amino acids is the alkylation of diethyl acetamidomalonate. This approach offers the advantage of using a less toxic set of reagents compared to the Strecker synthesis.
Experimental Workflow: Diethyl Acetamidomalonate Synthesis
Caption: Workflow for the diethyl acetamidomalonate synthesis of this compound.
Step 1: Synthesis of 5-bromo-2-methyl-1-pentene
The key electrophile for this route is a homoallylic halide. 5-bromo-2-methyl-1-pentene can be synthesized from the commercially available 4-methyl-4-penten-1-ol.
Experimental Protocol:
-
Cool a solution of 4-methyl-4-penten-1-ol (1.0 equivalent) in a suitable solvent (e.g., diethyl ether or DCM) to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude 5-bromo-2-methyl-1-pentene by distillation.
| Parameter | Value/Range | Reference |
| Reactants | 4-methyl-4-penten-1-ol, PBr₃ | Analogous Reactions |
| Solvent | Diethyl ether or DCM | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12-24 hours | |
| Typical Yield | 60-75% | Analogous Reactions |
Step 2: Alkylation of Diethyl Acetamidomalonate
The enolate of diethyl acetamidomalonate is a soft nucleophile that readily undergoes Sₙ2 reaction with primary halides.
Experimental Protocol:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.05 equivalents) in anhydrous ethanol.
-
To this solution, add diethyl acetamidomalonate (1.0 equivalent) and stir until a clear solution is obtained.
-
Add 5-bromo-2-methyl-1-pentene (1.0 equivalent) to the reaction mixture and heat at reflux for 8-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alkylated malonate ester.
| Parameter | Value/Range | Reference |
| Reactants | Diethyl acetamidomalonate, NaOEt, 5-bromo-2-methyl-1-pentene | Analogous Reactions |
| Solvent | Ethanol | |
| Temperature | Reflux | |
| Reaction Time | 8-16 hours | |
| Typical Yield | 70-85% | Analogous Reactions |
Step 3: Hydrolysis and Decarboxylation
The final step involves the hydrolysis of both the ester and amide functionalities, followed by decarboxylation to yield the target amino acid.
Experimental Protocol:
-
Heat the crude alkylated malonate ester in an excess of 6M hydrochloric acid at reflux for 6-12 hours.
-
The reaction progress can be monitored by the evolution of CO₂ and TLC analysis.
-
After the reaction is complete, cool the solution to room temperature and wash with diethyl ether to remove any organic impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride.
-
Purify the final product by recrystallization or by following the same workup procedure as described in the Strecker synthesis (neutralization to the isoelectric point).
| Parameter | Value/Range | Reference |
| Reagent | 6M Hydrochloric Acid | Analogous Reactions |
| Temperature | Reflux | |
| Reaction Time | 6-12 hours | |
| Typical Yield | 80-95% | Analogous Reactions |
Data Presentation
The following table summarizes the expected physicochemical properties of the target compound, this compound, based on its structure and data from similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Appearance | White crystalline solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Soluble in water, sparingly soluble in polar organic solvents |
| ¹H NMR (D₂O, 400 MHz) δ (ppm) | ~5.0 (m, 2H), ~4.0 (t, 1H), ~2.3 (m, 2H), ~1.9 (m, 2H), ~1.7 (s, 3H) |
| ¹³C NMR (D₂O, 100 MHz) δ (ppm) | ~175, ~145, ~112, ~55, ~35, ~30, ~22 |
| IR (KBr, cm⁻¹) ν | ~3000-2800 (broad, O-H, N-H), ~1640 (C=C), ~1580 (COO⁻) |
Conclusion
This technical guide has outlined two viable and detailed synthetic pathways for the preparation of this compound. Both the Strecker synthesis and the diethyl acetamidomalonate route are well-established methods in organic chemistry and can be adapted for the synthesis of this specific unsaturated α-amino acid. The provided experimental protocols, along with the tabulated data and workflow visualizations, are intended to equip researchers in the fields of synthetic chemistry and drug development with the necessary information to successfully synthesize this compound for further investigation. It is recommended that all experimental work be carried out by trained personnel in a well-equipped laboratory, with appropriate safety precautions. Further optimization of the reaction conditions may be necessary to achieve higher yields and purity.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-methyl-5-hexenoic acid
Introduction
2-Amino-5-methyl-5-hexenoic acid is an unsaturated amino acid, a derivative of hexanoic acid. Its structure, featuring both an amino group and a carboxylic acid group, classifies it as an amino acid. The presence of a double bond in its side chain introduces structural rigidity and potential for different chemical reactivity compared to its saturated counterpart. Understanding its physicochemical properties is crucial for researchers in drug development and biochemistry, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential interactions with biological targets.
This technical guide provides a summary of the computed physicochemical data for this compound and details general experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Properties (Computed Data)
The following table summarizes the computed physicochemical properties for this compound, sourced from the PubChem database.[1] It is important to reiterate that these are theoretical values and may differ from experimentally determined values.
| Property | Value | Data Source |
| Molecular Formula | C₇H₁₃NO₂ | PubChem |
| Molecular Weight | 143.18 g/mol | PubChem |
| XLogP3-AA (logP) | -1.3 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 143.094628657 | PubChem |
| Topological Polar Surface Area | 63.3 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
| Formal Charge | 0 | PubChem |
General Experimental Protocols for Physicochemical Property Determination
The following sections detail generalized experimental protocols for determining the key physicochemical properties of amino acids.
Melting Point Determination
The melting point is a fundamental physical property indicating the purity of a compound.
Principle: The temperature at which a solid substance transitions to a liquid state at atmospheric pressure is its melting point. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method [2][3][4]
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]
-
Apparatus: A calibrated melting point apparatus is used, which consists of a heating block and a thermometer or a digital temperature sensor.
-
Measurement: The capillary tube is placed in the heating block. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.
Acid Dissociation Constant (pKa) Determination
The pKa values indicate the strength of the acidic and basic groups in an amino acid.
Principle: The pKa is the pH at which half of the molecules of a particular ionizable group are in their protonated form and half are in their deprotonated form. This is determined by titrating the amino acid with a strong acid and a strong base and monitoring the pH changes.[5][6][7][8]
Methodology: Potentiometric Titration [5][6][7]
-
Solution Preparation: A known concentration of this compound is dissolved in deionized water.
-
Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), and the pH is recorded after each addition of the titrant.[5][7]
-
Titration with Base: A fresh solution of the amino acid is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), with the pH being recorded after each addition.[5][7]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The isoelectric point (pI) can be calculated from the pKa values of the carboxyl and amino groups.
Solubility Determination
Solubility is a critical parameter for drug delivery and formulation.
Principle: The solubility of a substance in a particular solvent is the maximum concentration that can be dissolved at a given temperature to form a saturated solution.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffers at different pH values) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
Partition Coefficient (logP) and Distribution Coefficient (logD) Determination
LogP and logD are measures of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME properties.
Principle:
-
LogP (Partition Coefficient): The ratio of the concentration of the neutral form of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.
-
LogD (Distribution Coefficient): The ratio of the total concentration of all forms of a compound (neutral and ionized) in a non-polar solvent to its total concentration in an aqueous solvent at a specific pH.
Methodology: Shake-Flask Method [9]
-
Solvent Preparation: n-Octanol and an aqueous buffer of a specific pH are mutually saturated by shaking them together and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the aqueous phase). This solution is then mixed with the other phase in a sealed container.
-
Equilibration: The mixture is agitated for a period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation:
-
LogP is calculated for the neutral species.
-
LogD is calculated at the specific pH of the buffer used.
-
Visualizations
General Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the experimental determination of the physicochemical properties of an amino acid like this compound.
Conclusion
The physicochemical properties of this compound are essential for its development and application in scientific research. While experimental data is currently scarce, computational methods provide valuable initial estimates. The general experimental protocols outlined in this guide offer a framework for the empirical determination of these crucial parameters. Further experimental investigation is necessary to validate the computed data and provide a comprehensive physicochemical profile of this compound for the scientific community.
References
- 1. 2-Amino-5-methylhex-5-enoic acid | C7H13NO2 | CID 331825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. thinksrs.com [thinksrs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vlab.amrita.edu [vlab.amrita.edu]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
- 8. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 9. enamine.net [enamine.net]
Unveiling the Natural Origins of 2-Amino-5-methyl-5-hexenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of the non-proteinogenic amino acid, 2-Amino-5-methyl-5-hexenoic acid, and its structural isomers. This document summarizes the current scientific knowledge on its microbial and fungal origins, presents quantitative data on its isolation, details experimental protocols for its purification, and proposes a putative biosynthetic pathway.
Introduction
This compound and its related structures are unsaturated amino acids that have garnered interest due to their biological activities, including their role as methionine analogs and allelochemicals. Understanding their natural sources and biosynthesis is crucial for further research into their potential applications in drug development and agrochemical industries. This guide serves as a comprehensive resource for professionals engaged in the study and utilization of these unique natural compounds.
Identified Natural Sources
To date, this compound and its isomers have been isolated from two primary natural sources: the bacterial genus Streptomyces and the fungal genus Boletus.
-
Streptomyces sp. : A strain designated as Streptomyces sp. MF374-C4 has been identified as a producer of this compound.[1] This compound was characterized as a methionine analog, exhibiting inhibitory effects on protein synthesis in bacteria such as Salmonella typhimurium and Escherichia coli.[1]
-
Boletus fraternus : The fruiting bodies of this mushroom have been found to contain the structural isomer, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid.[2][3] In this context, the compound acts as an allelochemical, inhibiting the growth of other plants in its vicinity.[3]
Quantitative Data from Natural Sources
Quantitative analysis of this compound and its isomers from natural sources is limited. However, one study provides specific yield data for the isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid from Boletus fraternus.
| Compound | Natural Source | Amount of Source Material | Yield of Compound | Reference |
| (2S,4R)-2-amino-4-methyl-hex-5-enoic acid | Boletus fraternus (fruiting bodies) | 400 g | 554 mg | [3] |
Experimental Protocols: Isolation and Purification
The following section details the experimental methodology for the isolation and purification of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid from the fruiting bodies of Boletus fraternus. This protocol can serve as a foundational method for isolating similar compounds from other natural sources.
Extraction from Boletus fraternus
-
Sample Preparation: 400 g of fresh fruiting bodies of Boletus fraternus are collected, cleaned of soil, and lyophilized. The dried material is then crushed into a fine powder.
-
Initial Extraction: A 21.2 g sample of the lyophilized powder is extracted twice with 1.5 L of 99.5% ethanol.
-
Concentration: The combined ethanol extracts are concentrated in vacuo using a rotary evaporator to obtain a syrup.
-
Solvent Partitioning:
-
The syrup is dissolved in 400 mL of aqueous methanol.
-
This solution is then extracted twice with hexane to remove nonpolar compounds.
-
The methanol is removed from the aqueous layer via evaporation.
-
The resulting aqueous solution is then successively extracted with ethyl acetate (2 x 400 mL) and n-butanol (2 x 400 mL).
-
Purification by Column Chromatography
-
Column Preparation: A microcrystalline cellulose column is prepared.
-
Fractionation: The butanol extract, which contains the target compound, is applied to the column.
-
Elution: The column is eluted with an appropriate solvent system (details not specified in the source, but typically a gradient of solvents like butanol, acetic acid, and water would be used for amino acid separation).
-
Isolation: Fractions are collected and analyzed (e.g., by TLC with ninhydrin staining) to identify those containing the pure compound. The fractions containing the pure (2S,4R)-2-amino-4-methyl-hex-5-enoic acid are combined and concentrated to yield the final product.[3]
Biosynthesis of this compound
While the precise biosynthetic pathway of this compound has not been fully elucidated, its characterization as a methionine analog in Streptomyces provides significant clues.[1] It is plausible that its biosynthesis branches off from the methionine production pathway. A novel methionine biosynthesis pathway recently discovered in Streptomyces involves the conversion of O-phospho-L-homoserine to L-homocysteine.[4][5]
Based on this, a putative biosynthetic pathway for this compound can be proposed, likely involving intermediates from the aspartate metabolic family, which also serves as the precursor for methionine.
Proposed Biosynthetic Pathway in Streptomyces
The proposed pathway likely begins with aspartate and proceeds through several intermediates common to methionine biosynthesis, such as homoserine and O-phospho-L-homoserine. The key branching point would involve a series of enzymatic reactions that introduce the methyl group and the double bond at the C5 position.
Conclusion
This compound and its isomers are intriguing natural products with documented biological activities. Their known natural sources are currently limited to specific strains of Streptomyces and species of Boletus. While a detailed protocol for the isolation of a structural isomer from Boletus fraternus is available and provides a solid basis for further extraction studies, there is a clear need for more research into the biosynthesis of these compounds. The proposed pathway, branching from methionine biosynthesis, offers a logical starting point for future investigations into the enzymatic machinery responsible for the production of this unique unsaturated amino acid. Further exploration in this area could unlock the potential for biotechnological production and facilitate the development of novel pharmaceuticals and agrochemicals.
References
- 1. This compound, a methionine analog produced by Streptomyces sp. MF374-C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 2-Amino-5-methyl-5-hexenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the non-proteinogenic amino acid, 2-Amino-5-methyl-5-hexenoic acid. Due to the limited availability of original experimental spectra in publicly accessible literature, this document presents a combination of reported data for structural analogs and predicted values derived from established spectroscopic principles. The information herein is intended to serve as a reference for researchers engaged in the synthesis, characterization, and application of novel amino acid derivatives.
Data Presentation
The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on the analysis of its chemical structure and comparison with data from similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| H-2 | 3.5 - 3.8 | C-1 (COOH) | 175 - 180 |
| H-3 | 1.8 - 2.0 | C-2 (CH-NH₂) | 55 - 60 |
| H-4 | 2.1 - 2.3 | C-3 (CH₂) | 30 - 35 |
| H-6 (vinyl) | 4.7 - 4.9 (2H) | C-4 (CH₂) | 35 - 40 |
| CH₃ (on C-5) | 1.7 - 1.8 | C-5 (=C(CH₃)₂) | 140 - 145 |
| NH₂ | Broad, variable | C-6 (=CH₂) | 110 - 115 |
| COOH | Broad, variable | CH₃ (on C-5) | 20 - 25 |
Note: NMR spectra are typically recorded in deuterated solvents such as D₂O or DMSO-d₆. Chemical shifts are referenced to a standard (e.g., TMS). The exact chemical shifts and coupling constants would be determined from the actual experimental spectrum.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| N-H (Amine) | 3400 - 3250 (medium) | Stretching |
| C-H (sp³ hybridized) | 2960 - 2850 (medium to strong) | Stretching |
| C=O (Carboxylic Acid) | 1725 - 1700 (strong) | Stretching |
| C=C (Alkene) | 1650 - 1600 (medium) | Stretching |
| N-H (Amine) | 1640 - 1560 (medium) | Bending (Scissoring) |
| C-O (Carboxylic Acid) | 1320 - 1210 (medium) | Stretching |
| =C-H (Alkene) | 990 - 910 (strong) | Bending (Out-of-plane) |
Table 3: Predicted Mass Spectrometry (MS) Data
| Technique | Expected Observation | Interpretation |
| Electrospray Ionization (ESI-MS) | m/z 144.102 [M+H]⁺ | Protonated molecular ion |
| m/z 142.087 [M-H]⁻ | Deprotonated molecular ion | |
| Electron Ionization (EI-MS) | m/z 143 | Molecular ion (M⁺) |
| m/z 98 | Loss of -COOH (45 Da) | |
| m/z 84 | McLafferty rearrangement | |
| m/z 69 | Allylic cleavage |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a novel amino acid like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified amino acid.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as Trimethylsilane (TMS) or a suitable reference compound for aqueous solutions.
-
Cap the NMR tube and gently vortex to ensure complete dissolution.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) should be performed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid, powdered amino acid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., ESI or EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the amino acid (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition:
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide on the Biological Activity of 2-Amino-5-methyl-5-hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-methyl-5-hexenoic acid (AMHA) is a naturally occurring non-proteinogenic amino acid, identified as a methionine analog. First isolated from Streptomyces sp. MF374-C4, it has demonstrated notable biological activities, including the inhibition of protein synthesis and antiviral effects. This technical guide provides a comprehensive overview of the known biological functions of AMHA, with a focus on its mechanism of action, supported by available quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development.
Introduction
This compound is an unsaturated aliphatic amino acid with a chemical formula of C7H13NO2. Its structural similarity to methionine underpins its primary mechanism of action as a competitive inhibitor in biological systems. AMHA has been shown to selectively inhibit protein synthesis in prokaryotic organisms without affecting DNA or RNA synthesis, highlighting its potential as a specific metabolic inhibitor. Furthermore, its ability to reduce the formation of viral-induced cell foci suggests a potential role as an antiviral agent. This guide will delve into the specifics of these biological activities, presenting the data in a structured format and providing detailed methodologies for the key experiments cited.
Mechanism of Action
The primary mechanism of action of this compound is its function as a methionine analog. This competitive antagonism is central to its biological effects.
Inhibition of Protein Synthesis
AMHA selectively inhibits protein synthesis. This inhibition is a direct consequence of its competition with methionine. The proposed pathway involves the inhibition of methionyl-tRNA synthetase (MetRS), the enzyme responsible for charging tRNA with methionine. By competing with methionine for the active site of MetRS, AMHA prevents the formation of methionyl-tRNA, a crucial component for the initiation and elongation of polypeptide chains. This leads to a cessation of protein synthesis. It is important to note that AMHA does not affect DNA or RNA synthesis, indicating a high degree of specificity for the protein synthesis machinery.
.
Caption: Competitive inhibition of methionyl-tRNA synthetase by this compound (AMHA), leading to the cessation of protein synthesis.
Antiviral Activity
AMHA has been observed to decrease the number of foci induced by Rous sarcoma virus (RSV) in cultured chick-embryo fibroblasts. This suggests an antiviral activity, which is likely a downstream effect of its primary mechanism of protein synthesis inhibition. Viral replication is heavily dependent on the host cell's protein synthesis machinery to produce viral proteins. By inhibiting this machinery, AMHA effectively curtails the production of new viral particles, thereby reducing the spread of the virus and the formation of cell foci. This antiviral effect was shown to be reversible by the addition of methionine, further supporting the proposed mechanism of action.
Caption: Proposed mechanism of the antiviral activity of this compound (AMHA) against Rous sarcoma virus (RSV) through the inhibition of host cell protein synthesis.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: Inhibition of Bacterial Growth
| Organism | Medium | Inhibitory Concentration | Reversal Agent | Reference |
| Salmonella typhimurium TA1535 | Synthetic | Not specified | Methionine | |
| Escherichia coli K-12 | Synthetic | Not specified | Methionine |
Table 2: Inhibition of Macromolecular Synthesis
| Organism | Assay | Target Macromolecule | Effect | Concentration | Reference |
| S. typhimurium TA1535 | Radiolabeling | Protein | Inhibition | Not specified | |
| S. typhimurium TA1535 | Radiolabeling | DNA | No Inhibition | Not specified | |
| S. typhimurium TA1535 | Radiolabeling | RNA | No Inhibition | Not specified | |
| E. coli K-12 | Radiolabeling | Protein | Inhibition | Not specified | |
| E. coli K-12 | Radiolabeling | DNA | No Inhibition | Not specified | |
| E. coli K-12 | Radiolabeling | RNA | No Inhibition | Not specified |
Table 3: Enzymatic and Cellular Assays
| Assay | System | Target | Effect | Reversal Agent | Reference |
| Methionyl-tRNA Formation | Cell-free (E. coli) | Methionyl-tRNA Synthetase | Inhibition | Not specified | |
| Valyl-tRNA Formation | Cell-free (E. coli) | Valyl-tRNA Synthetase | No Inhibition | Not applicable | |
| ATP-PPi Exchange | Cell-free (E. coli) | Methionyl-tRNA Synthetase | Supported | Not applicable | |
| Rous Sarcoma Virus Focus Formation | Chick-embryo fibroblasts | Viral Replication | Decreased foci | Methionine |
Note: Specific concentrations and IC50 values are not available in the currently accessible literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Takeuchi et al. (1979).
Inhibition of Protein, DNA, and RNA Synthesis in E. coli and S. typhimurium
Objective: To determine the effect of this compound on the synthesis of major macromolecules.
Materials:
-
Bacterial strains: Escherichia coli K-12 and Salmonella typhimurium TA1535
-
Synthetic growth medium
-
This compound (AMHA)
-
Radiolabeled precursors (e.g., [3H]-leucine for protein, [3H]-thymidine for DNA, [3H]-uridine for RNA)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Bacterial cultures are grown in a synthetic medium to the early logarithmic phase.
-
The culture is divided into experimental and control groups.
-
AMHA is added to the experimental cultures at various concentrations. The control culture receives no inhibitor.
-
Immediately after the addition of AMHA, the respective radiolabeled precursor is added to each culture.
-
Aliquots are taken from each culture at specified time intervals.
-
The aliquots are treated with cold TCA to precipitate the macromolecules.
-
The precipitate is collected on filters and washed to remove unincorporated radiolabeled precursors.
-
The radioactivity of the filters is measured using a scintillation counter.
-
The rate of incorporation of the radiolabeled precursor is calculated to determine the rate of synthesis of each macromolecule.
Caption: Experimental workflow for determining the effect of this compound on macromolecular synthesis.
Inhibition of Methionyl-tRNA Formation (Cell-Free System)
Objective: To directly assess the effect of AMHA on the enzymatic activity of methionyl-tRNA synthetase.
Materials:
-
Cell-free extract from E. coli (containing tRNA synthetases and tRNA)
-
This compound (AMHA)
-
[14C]-Methionine
-
ATP and other necessary co-factors for the aminoacylation reaction
-
Cold trichloroacetic acid (TCA)
-
Filter paper discs
-
Scintillation fluid and counter
Procedure:
-
A reaction mixture is prepared containing the E. coli cell-free extract, ATP, and other required co-factors.
-
The mixture is divided into control and experimental groups.
-
AMHA is added to the experimental reaction mixtures at various concentrations.
-
The reaction is initiated by the addition of [14C]-methionine.
-
The reaction is incubated at an optimal temperature for a specific period.
-
Aliquots are taken at different time points and spotted onto filter paper discs.
-
The discs are immediately immersed in cold TCA to stop the reaction and precipitate the tRNA.
-
The filters are washed to remove unreacted [14C]-methionine.
-
The radioactivity on the filter discs, representing the amount of [14C]-methionyl-tRNA formed, is measured by a scintillation counter.
-
The results are expressed as the percentage of inhibition of methionyl-tRNA formation in the presence of AMHA compared to the control.
Rous Sarcoma Virus (RSV) Focus Formation Assay
Objective: To evaluate the antiviral activity of AMHA by quantifying the reduction in RSV-induced cell transformation.
Materials:
-
Chick-embryo fibroblast (CEF) cell culture
-
Rous sarcoma virus (RSV) stock
-
Cell culture medium
-
This compound (AMHA)
-
Methionine
-
Staining solution (e.g., crystal violet)
Procedure:
-
CEF cells are seeded in culture plates and grown to confluency.
-
The cell monolayers are infected with a dilution of RSV stock calculated to produce a countable number of foci.
-
After the virus adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing different concentrations of AMHA.
-
Control plates are maintained with a medium lacking AMHA.
-
To confirm the mechanism of action, a set of plates is also treated with AMHA in the presence of an excess of methionine.
-
The plates are incubated for a period sufficient for foci to develop (typically several days).
-
The cell monolayers are then fixed and stained with a solution like crystal violet, which allows for the visualization of the foci of transformed cells.
-
The number of foci in each plate is counted.
-
The antiviral activity is expressed as the percentage reduction in the number of foci in the AMHA-treated plates compared to the control plates.
Conclusion
This compound presents a clear and specific mechanism of action as a competitive inhibitor of methionine, leading to the targeted inhibition of protein synthesis. This activity is the basis for its observed antibacterial and potential antiviral properties. The reversibility of its effects by methionine confirms the competitive nature of the inhibition. While the foundational biological activities of AMHA have been established, a significant gap exists in the literature regarding detailed quantitative data, such as IC50 values for its various effects. Further research is warranted to fully characterize the potency and spectrum of activity of this molecule, which could inform its potential development as a therapeutic agent or a research tool. The detailed experimental protocols provided in this guide offer a framework for such future investigations.
In-Depth Technical Guide: The Mechanism of Action of 2-Amino-5-methyl-5-hexenoic Acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Core Mechanism of Action: Competitive Inhibition of Methionyl-tRNA Synthetase
The central mechanism of action of 2-Amino-5-methyl-5-hexenoic acid is its function as a molecular mimic of the essential amino acid L-methionine.[1][3] This structural similarity allows it to compete with methionine for the active site of methionyl-tRNA synthetase (MetRS).
MetRS catalyzes the first step of protein synthesis, which involves the charging of tRNAMet with methionine. This is a two-step reaction:
-
Methionine Activation: Methionine and ATP bind to the MetRS active site, forming a methionyl-adenylate intermediate and releasing pyrophosphate (PPi).
-
tRNA Charging: The activated methionyl group is transferred to the 3' end of its cognate tRNA (tRNAMet), releasing AMP.
AMHA competitively binds to the methionine-binding site on the MetRS enzyme. While it can participate in the initial ATP-PPi exchange reaction, it inhibits the overall formation of functional methionyl-tRNA.[3] By occupying the active site, AMHA prevents methionine from binding and being ligated to tRNAMet, thereby halting the elongation phase of protein synthesis. This targeted inhibition is specific, as AMHA does not affect the synthesis of DNA or RNA.[1][3]
The inhibitory effects of AMHA can be reversed by the addition of exogenous methionine, which, at a high enough concentration, can outcompete AMHA for the MetRS active site. This reversibility is a classic hallmark of competitive inhibition.[3]
Summary of Biological Activities
The primary biological effect of this compound stems from its ability to inhibit protein synthesis. A summary of its observed activities is presented below.
| Biological Effect | Organism/System | Observations | Reference |
| Inhibition of Cell Growth | S. typhimurium TA1535, E. coli K-12 | AMHA inhibits the growth of these bacterial strains in synthetic media. | [1][3] |
| Inhibition of Protein Synthesis | S. typhimurium TA1535, E. coli K-12 | Specifically inhibits protein synthesis without affecting DNA or RNA synthesis. | [1][3] |
| Inhibition of Methionyl-tRNA Formation | Cell-free system from E. coli | Inhibits the formation of methionyl-tRNA but not valyl-tRNA. | [3] |
| Antiviral Activity | Rous Sarcoma Virus in Chick-Embryo Fibroblasts | At concentrations that inhibit cell growth, AMHA reduces the number of virus-induced foci. This effect is reversed by methionine. | [3] |
Key Experimental Protocols for Mechanism Elucidation
The mechanism of action of this compound was elucidated through a series of key experiments as described in the foundational literature. While the full detailed protocols are not available, the experimental approach can be summarized.
Macromolecule Synthesis Inhibition Assay
-
Objective: To determine the specific macromolecular synthesis pathway inhibited by AMHA.
-
Methodology:
-
Cultures of E. coli K-12 or S. typhimurium TA1535 are grown to mid-log phase in a minimal synthetic medium.
-
The culture is divided into aliquots. One serves as a control, while others are treated with inhibitory concentrations of AMHA.
-
Radiolabeled precursors for DNA, RNA, and protein synthesis (e.g., [3H]thymidine, [3H]uridine, and [14C]leucine or [35S]methionine) are added to the cultures.
-
Samples are taken at various time points, and the macromolecules are precipitated using trichloroacetic acid (TCA).
-
The amount of incorporated radioactivity into the TCA-insoluble fraction is measured by liquid scintillation counting.
-
The rate of incorporation of each radiolabeled precursor is compared between the control and AMHA-treated cultures.
-
-
Expected Outcome: A significant reduction in the incorporation of the radiolabeled amino acid (protein synthesis precursor) in the AMHA-treated samples, with no significant change in the incorporation of radiolabeled thymidine or uridine (DNA and RNA precursors, respectively).
In Vitro Aminoacyl-tRNA Synthetase Assay
-
Objective: To identify the specific aminoacyl-tRNA synthetase targeted by AMHA.
-
Methodology:
-
A cell-free extract (S-100 fraction) containing aminoacyl-tRNA synthetases is prepared from E. coli.
-
The reaction mixture is prepared containing the S-100 fraction, ATP, a specific radiolabeled amino acid (e.g., [35S]methionine or [3H]valine), and total tRNA.
-
The reaction is initiated in the presence and absence of AMHA.
-
The reaction is stopped, and the charged tRNA is precipitated.
-
The amount of radioactivity incorporated into the tRNA is measured.
-
-
Expected Outcome: AMHA will significantly inhibit the charging of tRNA with [35S]methionine but will have no effect on the charging of tRNA with [3H]valine, indicating specificity for methionyl-tRNA synthetase.
ATP-Pyrophosphate (PPi) Exchange Assay
-
Objective: To determine if AMHA can be recognized by MetRS and participate in the first step of the aminoacylation reaction (amino acid activation).
-
Methodology:
-
A purified or partially purified preparation of MetRS is used.
-
The reaction mixture contains MetRS, ATP, [32P]pyrophosphate, and either methionine (positive control) or AMHA.
-
The reaction is allowed to proceed, and the formation of [32P]ATP is measured, typically by adsorbing the ATP onto activated charcoal and measuring the incorporated radioactivity.
-
-
Expected Outcome: The presence of AMHA will support the exchange of [32P]PPi into ATP, indicating that AMHA can be activated by MetRS to form an AMHA-adenylate intermediate, similar to the natural substrate methionine.
Conclusion and Future Directions
This compound acts as a specific inhibitor of protein synthesis through the competitive inhibition of methionyl-tRNA synthetase. Its ability to mimic methionine allows it to effectively block the charging of tRNAMet, leading to the observed cytostatic and bacteriostatic effects. The foundational experiments clearly point to this targeted mechanism.
For drug development professionals, the high specificity of AMHA for MetRS makes this enzyme family an attractive target for antimicrobial and potentially antiviral therapies. However, a significant gap in the publicly available data is the lack of quantitative kinetic parameters (Ki, IC50) and detailed structural information of the AMHA-MetRS complex. Future research should focus on:
-
Quantitative Enzyme Kinetics: Determining the inhibition constant (Ki) of AMHA for bacterial and eukaryotic MetRS to understand its potency and selectivity.
-
Structural Biology: Co-crystallization of AMHA with MetRS to elucidate the precise binding interactions and provide a basis for structure-based drug design.
-
In Vivo Efficacy and Toxicology: Comprehensive studies to evaluate the therapeutic potential, pharmacokinetic properties, and safety profile of AMHA and its derivatives.
References
Unveiling the Therapeutic Potential of 2-Amino-5-methyl-5-hexenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-methyl-5-hexenoic acid (AMHA) is a naturally occurring non-proteinogenic amino acid, originally isolated from Streptomyces sp. MF374-C4. As a structural analog of methionine, its primary mechanism of action is the competitive inhibition of methionyl-tRNA synthetase (MetRS), a crucial enzyme in protein biosynthesis. This targeted action leads to the selective inhibition of protein synthesis, underpinning its potential as an antimicrobial and antiviral agent. This technical guide provides an in-depth analysis of the therapeutic targets of AMHA, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. Visualizations of the core signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this promising therapeutic candidate.
Core Therapeutic Target: Methionyl-tRNA Synthetase (MetRS)
The principal therapeutic target of this compound is methionyl-tRNA synthetase (MetRS) . This enzyme is fundamental to cellular life, responsible for the initial step of protein synthesis: the charging of transfer RNA (tRNA) with methionine.
Mechanism of Action: Competitive Inhibition
AMHA functions as a competitive inhibitor of MetRS, vying with the natural substrate, methionine, for binding to the enzyme's active site.[1] By occupying the active site, AMHA prevents the adenylation of methionine and its subsequent transfer to tRNAMet. This blockade of methionyl-tRNA formation effectively halts the initiation and elongation steps of protein synthesis, leading to cell growth inhibition.[1] The inhibitory effect of AMHA is reversible and can be overcome by increasing the concentration of methionine.[1]
dot
References
In Vitro Profile of 2-Amino-5-methyl-5-hexenoic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the in vitro studies of 2-Amino-5-methyl-5-hexenoic acid (AMHA), a naturally derived methionine analog. The core focus of this whitepaper is to consolidate the available scientific information regarding its mechanism of action, supported by summaries of key experimental findings. Due to the limited public availability of the full-text primary research, this guide synthesizes information from abstracts and general biochemical knowledge to provide a comprehensive overview. The primary mechanism of AMHA is the competitive inhibition of protein synthesis through its action as a methionine analog.
Introduction
This compound (AMHA) is a novel amino acid analog isolated from the fermentation broth of Streptomyces sp. MF347-C4. Structurally, it functions as an analog of the essential amino acid methionine. This structural mimicry is the basis for its biological activity, which primarily involves the disruption of protein synthesis. This technical guide will delve into the in vitro studies that have elucidated this mechanism.
Mechanism of Action
AMHA exerts its biological effect by acting as a competitive antagonist of methionine. By mimicking methionine, it interferes with the initial steps of protein synthesis. The primary molecular target is understood to be methionyl-tRNA synthetase, the enzyme responsible for charging tRNA with methionine.
Signaling Pathway Diagram
Caption: Competitive inhibition of methionyl-tRNA synthetase by AMHA.
Quantitative Data Summary
| Assay | Organism/System | Observed Effect | Reversibility | Reference |
| Macromolecule Synthesis | S. typhimurium TA1535, E. coli K-12 | Inhibition of protein synthesis; No inhibition of DNA or RNA synthesis | Not specified | [1] |
| Aminoacyl-tRNA Formation | Cell-free system (E. coli) | Inhibition of methionyl-tRNA formation; No inhibition of valyl-tRNA formation | Not specified | [1] |
| ATP-PPi Exchange | Cell-free system (E. coli) | Supported | Not applicable | [1] |
| Cell Transformation | Rous sarcoma virus on chick-embryo fibroblasts | Decreased number of foci | Reversible by methionine | [1] |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited in the study of this compound. The exact parameters used in the original studies are not available.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the effect of a compound on the incorporation of radiolabeled amino acids into newly synthesized proteins in a bacterial lysate.
Experimental Workflow Diagram
Caption: Workflow for an in vitro protein synthesis inhibition assay.
Methodology:
-
Preparation of Cell-Free Extract: An S30 extract is prepared from logarithmically growing E. coli or S. typhimurium cells. This extract contains all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).
-
Reaction Mixture: The reaction mixture typically contains the S30 extract, an energy source (ATP, GTP, and an ATP-regenerating system like creatine phosphate/creatine kinase), a mixture of 19 unlabeled amino acids (lacking methionine), and a radiolabeled amino acid (e.g., [³⁵S]-methionine).
-
Incubation: The test compound, this compound, is added to the reaction mixture at various concentrations. A control reaction without the compound is also prepared. The reactions are incubated at 37°C for a defined period.
-
Protein Precipitation: The reaction is stopped, and the newly synthesized proteins are precipitated using an acid such as trichloroacetic acid (TCA).
-
Quantification: The precipitated proteins are collected on a filter, washed, and the amount of incorporated radioactivity is measured using a scintillation counter. A decrease in radioactivity in the presence of AMHA indicates inhibition of protein synthesis.
Methionyl-tRNA Synthetase Activity Assay (Aminoacylation Assay)
This assay directly measures the charging of tRNA with methionine, catalyzed by methionyl-tRNA synthetase.
Methodology:
-
Reaction Components: The reaction mixture includes purified or partially purified methionyl-tRNA synthetase, total tRNA or purified tRNA_Met, ATP, Mg²⁺, and a radiolabeled amino acid (e.g., [³⁵S]-methionine).
-
Inhibition Study: this compound is added at various concentrations to the reaction mixture.
-
Incubation and Quenching: The reaction is initiated by the addition of the enzyme or ATP and incubated at 37°C. The reaction is then quenched by the addition of cold acid (e.g., TCA).
-
Separation and Quantification: The precipitated aminoacyl-tRNA is separated from the free radiolabeled amino acid by filtration and washing. The radioactivity retained on the filter, representing the amount of charged tRNA, is quantified by scintillation counting.
ATP-Pyrophosphate (PPi) Exchange Assay
This assay measures the first step of amino acid activation by aminoacyl-tRNA synthetases, which is the formation of an aminoacyl-adenylate intermediate and the release of pyrophosphate.
Methodology:
-
Reaction Mixture: The reaction contains methionyl-tRNA synthetase, methionine, ATP, Mg²⁺, and radiolabeled pyrophosphate ([³²P]PPi).
-
Reaction with AMHA: The assay is performed in the presence and absence of this compound. Since AMHA is a substrate for the first step, it is expected to support the exchange reaction.
-
Incubation and Detection: The mixture is incubated, and the reaction is stopped by the addition of a quenching agent that adsorbs ATP, such as activated charcoal. The charcoal is then washed to remove unincorporated [³²P]PPi.
-
Quantification: The amount of [³²P] incorporated into ATP is measured by scintillation counting of the charcoal-adsorbed fraction.
Conclusion
The available in vitro evidence strongly indicates that this compound functions as a specific inhibitor of protein synthesis by acting as a competitive antagonist of methionine. Its mechanism involves the inhibition of methionyl-tRNA synthetase, thereby preventing the formation of methionyl-tRNA essential for the initiation and elongation of polypeptide chains. While the qualitative aspects of its activity are established, a full quantitative characterization would require access to the detailed experimental data from the primary literature. This compound represents a potential lead for the development of novel antimicrobial agents, and further investigation into its inhibitory kinetics and spectrum of activity is warranted.
References
Methodological & Application
Application Note: Analytical Methods for the Quantification of 2-Amino-5-methyl-5-hexenoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the quantitative analysis of 2-Amino-5-methyl-5-hexenoic acid in various matrices. Due to the limited availability of specific validated methods for this particular compound, this guide presents robust, adaptable methodologies based on established analytical techniques for similar non-proteinogenic amino acids, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols cover sample preparation, derivatization, instrumentation parameters, and data analysis.
Introduction
This compound is a methionine analog that has been shown to inhibit protein synthesis and cell growth in certain microorganisms.[1] Its structural similarity to natural amino acids necessitates sensitive and specific analytical methods for its accurate quantification in complex biological and chemical matrices. This is critical for pharmacokinetic studies, metabolism research, and quality control in drug development. This document outlines three primary analytical approaches for its quantification.
Method Selection
The choice of analytical method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. LC-MS/MS is the preferred method for high sensitivity and specificity in complex biological matrices. GC-MS offers high chromatographic resolution but requires derivatization. HPLC-UV is a cost-effective option for less complex samples where lower sensitivity is acceptable.
Caption: Decision tree for selecting an analytical method.
Quantitative Data Summary
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 100 ng/mL | 1 - 20 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 250 ng/mL | 5 - 50 ng/mL | 0.05 - 5 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 15% | < 10% | < 5% |
Experimental Protocols
The following diagram illustrates a general workflow applicable to all chromatographic methods described.
Caption: General experimental workflow for quantification.
Protocol 1: LC-MS/MS Quantification (High Sensitivity)
This method is ideal for quantifying low concentrations of the analyte in complex biological matrices like plasma or tissue homogenates. It offers high selectivity and sensitivity without the need for chemical derivatization.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable-isotope-labeled version of the analyte or a structural analog).
-
Vortex for 1 minute to precipitate proteins.[4]
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) or a dedicated amino acid analysis column.[2]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: (To be optimized experimentally)
-
Analyte (C₇H₁₃NO₂ - MW 143.18): Precursor ion (Q1) m/z 144.1 → Product ion (Q3) e.g., m/z 127.1 (loss of NH₃) or m/z 98.1 (loss of COOH and NH₃).
-
Internal Standard: Monitor appropriate transition.
-
Protocol 2: GC-MS Quantification (High Resolution)
This method requires derivatization to make the amino acid volatile and thermally stable for gas chromatography.[5] A two-step derivatization is commonly employed.
1. Sample Preparation and Derivatization
-
Prepare the sample extract as described in the LC-MS/MS protocol (steps 1-4) to obtain a dry residue.
-
Step 1 (Esterification): Add 100 µL of 3N HCl in Methanol. Cap the vial tightly and heat at 70°C for 60 minutes. Evaporate the reagent under nitrogen.[5]
-
Step 2 (Acylation): Add 50 µL of Pentafluoropropionic Anhydride (PFPA) and 50 µL of ethyl acetate. Cap and heat at 70°C for 30 minutes.
-
Evaporate the solution to dryness under nitrogen and reconstitute in 100 µL of ethyl acetate for injection.
2. GC-MS Conditions
-
GC System: Gas chromatograph with an autosampler.
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.
Protocol 3: HPLC-UV Quantification (Cost-Effective)
This method is suitable for higher concentration samples and requires derivatization to attach a chromophore for UV detection. Pre-column derivatization with o-phthalaldehyde (OPA) is a common approach for primary amines.[6]
1. Sample Preparation and Derivatization
-
Obtain a clean sample extract (protein-precipitated supernatant or other).
-
Prepare the OPA derivatizing reagent: Dissolve 50 mg of OPA in 1.25 mL methanol, add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5), and 50 µL of β-mercaptoethanol.
-
In an autosampler vial, mix 20 µL of the sample with 80 µL of the OPA reagent.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. (Note: OPA derivatives can be unstable, so automated derivatization in the autosampler is highly recommended).[6]
2. HPLC-UV Conditions
-
HPLC System: Standard HPLC with a UV/Vis or Diode Array Detector.
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 50 mM Sodium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 338 nm.
Disclaimer: The protocols provided are general guidelines adapted from established methods for amino acid analysis. Specific parameters, especially mass spectrometric transitions and chromatographic gradients, must be optimized and validated for this compound in the user's specific matrix and instrumentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma [mdpi.com]
- 4. tmiclinode.com [tmiclinode.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Chromatographic Separation of 2-Amino-5-methyl-5-hexenoic Acid Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of 2-Amino-5-methyl-5-hexenoic acid isomers. The methodologies outlined are based on established principles for the separation of chiral and structural isomers of amino acids and can be adapted for specific research and drug development needs.
Introduction
This compound is a non-proteinogenic amino acid that, due to its chiral center at the alpha-carbon and a double bond, can exist as enantiomers and potentially diastereomers. The precise separation and quantification of these isomers are critical in various fields, including drug discovery, metabolomics, and chemical synthesis, as different isomers can exhibit distinct biological activities and toxicological profiles. This document details high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for the resolution of these isomers.
Data Presentation: Comparison of Chromatographic Techniques
The following table summarizes potential chromatographic approaches for the separation of this compound isomers, based on common methodologies for similar amino acids. Expected retention behavior and resolution are noted for comparative purposes.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Derivatization | Detection | Anticipated Advantages | Anticipated Challenges |
| Chiral HPLC | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) | Methanol/Water/Formic Acid | None (Direct) | MS, UV, ELSD | Direct analysis of enantiomers, good selectivity for many amino acids. | Optimization of mobile phase for a specific novel compound may be required. |
| Chiral HPLC | Crown Ether-based (e.g., Crownpak CR-I(+)) | Methanol/Water/Perchloric Acid | None (Direct) | MS, UV | Excellent for primary amines, can provide baseline resolution of enantiomers. | Mobile phase constraints (acidic), may not be suitable for all isomers. |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water Gradient with TFA | Chiral Derivatizing Agent (e.g., FDAA - Marfey's Reagent) | MS, UV (at 340 nm for FDAA) | Utilizes standard, robust columns; high sensitivity with appropriate derivatization. | Indirect method, requires complete derivatization, potential for reagent-related artifacts. |
| Gas Chromatography | Chiral Capillary Column (e.g., Chirasil-Val) | Helium or Hydrogen | Esterification and Acylation (e.g., with MTBSTFA) | MS, FID | High resolution and efficiency, suitable for complex mixtures. | Requires derivatization to ensure volatility, potential for thermal degradation. |
Experimental Protocols
Protocol 1: Direct Enantiomeric Separation by Chiral HPLC
This protocol is designed for the direct separation of enantiomers of this compound without derivatization.
Materials:
-
HPLC System: Quaternary pump, autosampler, column oven, and a suitable detector (e.g., Mass Spectrometer, UV-Vis, or Evaporative Light Scattering Detector - ELSD).
-
Chiral Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Sample: this compound standard or sample dissolved in mobile phase.
Procedure:
-
System Preparation: Equilibrate the CHIROBIOTIC® T column with 50% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Sample Preparation: Dissolve the sample in a mixture of 50:50 Water:Methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Injection Volume: 5 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Detection:
-
MS: ESI positive mode, scan for the m/z of the protonated molecule.
-
UV: 210 nm.
-
ELSD: Nebulizer Temperature 40 °C, Evaporator Temperature 60 °C, Gas Flow 1.5 SLM.
-
-
Expected Results:
The enantiomers of this compound are expected to be resolved. The elution order will need to be determined using standards of the pure enantiomers if available.
Protocol 2: Indirect Enantiomeric Separation by RP-HPLC with Chiral Derivatization
This protocol involves the derivatization of the amino acid with Marfey's reagent (FDAA) to form diastereomers, which are then separated on a standard C18 column.
Materials:
-
HPLC System: As described in Protocol 1.
-
Reversed-Phase Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Derivatization Reagent: 1% Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) in acetone.
-
Buffer: 1 M Sodium Bicarbonate.
Procedure:
-
Derivatization:
-
To 50 µL of a 1 mg/mL solution of this compound in water, add 20 µL of 1 M sodium bicarbonate.
-
Add 100 µL of the 1% FDAA solution.
-
Incubate at 40 °C for 1 hour.
-
Cool to room temperature and add 10 µL of 2 M HCl to stop the reaction.
-
Evaporate to dryness and reconstitute in 100 µL of 50:50 Acetonitrile:Water.
-
-
Chromatographic Conditions:
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Gradient:
-
0-10 min: 30% to 70% B
-
10-15 min: 70% B
-
15.1-20 min: 30% B (re-equilibration)
-
-
Detection (UV): 340 nm.
-
Expected Results:
The diastereomeric derivatives of the enantiomers will be separated. The L-amino acid derivative typically elutes before the D-amino acid derivative when using the L-form of FDAA.
Protocol 3: Isomer Separation by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the separation of isomers after derivatization to increase volatility.
Materials:
-
GC-MS System: Gas chromatograph with a mass selective detector.
-
GC Column: Chirasil-Val capillary column, 25 m x 0.25 mm x 0.16 µm.
-
Carrier Gas: Helium.
-
Derivatization Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% TBDMCS.
Procedure:
-
Derivatization:
-
Dry down 100 µL of a 1 mg/mL solution of the amino acid in a reaction vial.
-
Add 50 µL of MTBSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 5 °C/min to 220 °C.
-
Hold at 220 °C for 5 min.
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 50-500.
-
-
Expected Results:
The derivatized isomers are expected to be separated based on their interactions with the chiral stationary phase. Mass spectrometry will aid in the identification of the peaks.
Mandatory Visualizations
Caption: General workflow for the chromatographic analysis of amino acid isomers.
Caption: Logical comparison of direct and indirect chiral separation strategies.
Application Notes and Protocols for the Derivatization of 2-Amino-5-methyl-5-hexenoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2-Amino-5-methyl-5-hexenoic acid, a methionine analog, for subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The derivatization step is crucial for enhancing the volatility and detectability of amino acids, which often lack a chromophore and are polar in nature.
The protocols outlined below are established methods for amino acid analysis and are applicable to this compound due to its primary amine and carboxylic acid functional groups.
I. Derivatization for HPLC Analysis using AccQ•Tag™ Chemistry
This protocol is a pre-column derivatization technique that utilizes Waters AccQ•Fluor™ Reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) to derivatize amino acids for sensitive fluorescence or UV detection.
Experimental Protocol
1. Materials and Reagents:
-
This compound standard or sample
-
Waters AccQ•Tag Ultra or AccQ•Fluor Reagent Kit
-
0.1 N HCl
-
HPLC-grade water
-
Acetonitrile
-
Microcentrifuge tubes
-
Pipettes
-
Heating block or water bath
2. Sample Preparation:
-
If the sample is a protein or peptide hydrolysate, ensure that any particulate matter is removed by centrifugation.
-
Dissolve a known amount of this compound standard or sample in 0.1 N HCl. For optimal results, a concentration in the range of 10-20 µL of sample can be directly used for derivatization without pH adjustment.
3. Derivatization Procedure:
-
Reagent Reconstitution: Follow the manufacturer's instructions for reconstituting the AccQ•Fluor Reagent.
-
Reaction Mixture: In a microcentrifuge tube, combine 10 µL of the this compound sample with 70 µL of the AccQ•Tag Ultra Borate Buffer.
-
Derivatization: Add 20 µL of the reconstituted AccQ•Fluor Reagent, vortex immediately for 1 minute, and let it stand at room temperature for 1 minute.
-
Heating: Heat the mixture at 55°C for 10 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for HPLC analysis.
Logical Relationship for HPLC Derivatization
Caption: Workflow for the derivatization of this compound for HPLC analysis.
II. Derivatization for GC-MS Analysis using Silylation
For GC-MS analysis, derivatization is necessary to increase the volatility of the amino acid. Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common technique for this purpose.
Experimental Protocol
1. Materials and Reagents:
-
This compound standard or sample
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block
-
Nitrogen gas supply for drying
2. Sample Preparation:
-
Place a known amount of the this compound sample (e.g., 50 µL of a solution) into a Reacti-Vial™.
-
Dry the sample completely under a stream of nitrogen gas. It is critical to remove all moisture as silylation reagents are moisture-sensitive.
3. Derivatization Procedure:
-
Reagent Addition: To the dried sample, add 100 µL of MTBSTFA and 100 µL of anhydrous acetonitrile.
-
Reaction: Cap the vial tightly and heat at 100°C for 2-4 hours.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Experimental Workflow for GC-MS Derivatization```dot
Quantitative Data Summary
The following tables summarize typical quantitative data for the described derivatization methods based on general amino acid analysis. These values can be used as a benchmark for method development with this compound.
Table 1: HPLC with Fluorescence Detection after Derivatization
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 5.4–91 fmol | |
| Linearity (r²) | > 0.9984 | |
| Repeatability (RSD) | < 5% | |
| Reaction Time | ~10 minutes |
Table 2: GC-MS with Silylation Derivatization
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 3.2–446 nM | |
| Lower Limit of Quantification (LLOQ) | 0.031–1.95 µM | |
| Relative Standard Deviation (RSD) | 0.49–11.10% (urine), 0.70–3.87% (serum) | |
| Derivative Stability | At least 14 days in toluene |
Note: The actual performance of these methods with this compound may require optimization of reaction conditions and chromatographic parameters. The presence of the double bond in the molecule is not expected to interfere with these specific derivatization reactions which target the amino and carboxyl groups.
References
Application Notes and Protocols for Enzymatic Assays Involving 2-Amino-5-methyl-5-hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methyl-5-hexenoic acid (AMHA) is a naturally occurring non-proteinogenic amino acid, identified as a methionine analog produced by Streptomyces sp. MF374-C4.[1] Its structural similarity to methionine allows it to act as a competitive inhibitor in biological systems, primarily by targeting enzymes involved in methionine metabolism and protein synthesis. This document provides detailed application notes and protocols for enzymatic assays to study the inhibitory effects of AMHA, with a focus on its interaction with methionyl-tRNA synthetase (MetRS), a key enzyme in protein biosynthesis.
AMHA has been shown to inhibit protein synthesis in bacteria, such as S. typhimurium TA1535 and E. coli K-12, without affecting DNA or RNA synthesis.[1] The inhibitory effect of AMHA on cell growth can be reversed by the addition of methionine, confirming its role as a competitive antagonist. The primary mechanism of its action is the inhibition of the formation of methionyl-tRNA, a critical step for the incorporation of methionine into proteins.[1] This is achieved by AMHA acting as a substrate for the initial amino acid activation step (ATP-PPi exchange) catalyzed by MetRS, but subsequently inhibiting the transfer of the aminoacyl group to the tRNA.[1]
These properties make AMHA a compound of interest for researchers studying antimicrobial agents, enzyme kinetics, and the mechanisms of protein synthesis. The following sections provide detailed protocols for assays to characterize the enzymatic activity of MetRS in the presence of AMHA.
Target Enzyme: Methionyl-tRNA Synthetase (MetRS)
Methionyl-tRNA synthetase (MetRS) is a class I aminoacyl-tRNA synthetase (aaRS) responsible for the two-step process of attaching methionine to its cognate tRNA (tRNAMet).[2][3]
Reaction Catalyzed by MetRS:
-
Amino Acid Activation: Methionine + ATP ⇌ Methionyl-adenylate (Met-AMP) + Pyrophosphate (PPi)
-
Aminoacyl Transfer: Met-AMP + tRNAMet → Methionyl-tRNAMet (Met-tRNAMet) + AMP
AMHA, as a methionine analog, can interfere with this process, making it a valuable tool for studying the specificity and inhibition of MetRS.
Key Enzymatic Assays
Two primary enzymatic assays are employed to investigate the interaction of AMHA with MetRS:
-
ATP-Pyrophosphate (PPi) Exchange Assay: This assay measures the first step of the aminoacylation reaction, the activation of the amino acid. It quantifies the formation of ATP from PPi and an aminoacyl-adenylate.
-
Methionyl-tRNA Formation Assay (Aminoacylation Assay): This assay measures the overall reaction, quantifying the amount of radiolabeled methionine transferred to its cognate tRNA.
Quantitative Data Summary
No specific quantitative data (e.g., IC50, Ki) for the inhibition of methionyl-tRNA synthetase by this compound were found in the public domain during the literature search. Researchers are encouraged to perform the following assays to determine these kinetic parameters.
Experimental Protocols
ATP-Pyrophosphate (PPi) Exchange Assay
This assay is used to determine if AMHA can be recognized and activated by MetRS. The reaction measures the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of the amino acid.
Materials:
-
Purified Methionyl-tRNA Synthetase (MetRS) from E. coli
-
L-Methionine
-
This compound (AMHA)
-
ATP (disodium salt)
-
[³²P]Pyrophosphate ([³²P]NaPPi)
-
Tris-HCl buffer (pH 8.0)
-
Magnesium Acetate (Mg(OAc)₂)
-
Potassium Chloride (KCl)
-
Dithiothreitol (DTT)
-
Activated Charcoal
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 8.0)
-
10 mM Mg(OAc)₂
-
80 mM KCl
-
2.5 mM DTT
-
A specific concentration of ATP (e.g., 5 mM)
-
A specific concentration of cold NaPPi equal to the ATP concentration
-
2 µCi [³²P]NaPPi
-
Varying concentrations of L-methionine (for control) or AMHA.
-
-
Enzyme Addition: Add purified MetRS to a final concentration of approximately 30 nM to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C.
-
Quenching: At various time points (e.g., 1, 2, 5, 10 minutes), quench the reaction by adding an aliquot of the reaction mixture to a solution of activated charcoal in TCA. The charcoal will bind the newly formed [³²P]ATP.
-
Washing: Wash the charcoal pellet multiple times with cold TCA to remove unincorporated [³²P]PPi.
-
Scintillation Counting: Resuspend the washed charcoal pellet in water, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³²P]ATP formed over time to determine the initial reaction velocity. Kinetic parameters (Km and Vmax) for AMHA can be determined by varying its concentration and fitting the data to the Michaelis-Menten equation.
Methionyl-tRNA Formation (Aminoacylation) Assay
This assay measures the ability of AMHA to inhibit the overall aminoacylation reaction, the transfer of radiolabeled methionine to tRNAMet.
Materials:
-
Purified Methionyl-tRNA Synthetase (MetRS) from E. coli
-
Total tRNA from E. coli (or purified tRNAMet)
-
[¹⁴C]L-methionine
-
This compound (AMHA)
-
ATP (disodium salt)
-
HEPES-Na buffer (pH 7.2)
-
Magnesium Chloride (MgCl₂)
-
Potassium Chloride (KCl)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
100 mM HEPES-Na (pH 7.2)
-
30 mM MgCl₂
-
20 mM KCl
-
0.5 mM DTT
-
0.1 mg/mL BSA
-
A specific concentration of ATP (e.g., 2 mM)
-
A specific concentration of [¹⁴C]L-methionine (e.g., 40 µM)
-
A saturating concentration of total E. coli tRNA
-
Varying concentrations of AMHA (for inhibition studies).
-
-
Enzyme Addition: Add purified MetRS to a final concentration of approximately 50 nM to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C.
-
Quenching and Precipitation: At various time points, take aliquots of the reaction mixture and spot them onto glass fiber filters pre-soaked in cold 5% TCA.
-
Washing: Wash the filters three times with cold 5% TCA to remove unincorporated [¹⁴C]L-methionine, followed by a wash with ethanol.
-
Drying and Counting: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [¹⁴C]Met-tRNAMet formed over time. To determine the IC50 of AMHA, perform the assay with varying concentrations of the inhibitor and a fixed concentration of methionine. Plot the percentage of inhibition against the logarithm of the AMHA concentration.
Visualizations
Caption: Workflow for enzymatic assays to study AMHA.
Caption: Inhibition of protein synthesis by AMHA.
References
- 1. This compound, a methionine analog produced by Streptomyces sp. MF374-C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence [frontiersin.org]
Application Notes and Protocols: 2-Amino-5-methyl-5-hexenoic Acid as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methyl-5-hexenoic acid (AMHA) is a naturally occurring analog of the essential amino acid methionine, first isolated from Streptomyces sp. MF374-C4.[1][2] As a structural mimic of methionine, AMHA functions as a competitive inhibitor in various biological processes that utilize methionine, most notably protein synthesis.[1][2] Its ability to specifically interact with methionine-dependent pathways makes it a valuable tool for researchers studying metabolism, protein translation, and oncogenesis. This document provides detailed application notes and experimental protocols for utilizing AMHA as a molecular probe to investigate these cellular mechanisms.
Principle of Action
The primary mechanism of action for this compound is its competition with methionine for the active site of methionyl-tRNA synthetase (MetRS).[1][2] This enzyme is responsible for the crucial first step of protein synthesis: the charging of transfer RNA (tRNA) with methionine. By binding to MetRS, AMHA inhibits the formation of methionyl-tRNA, thereby leading to a reduction in the rate of protein synthesis.[1][2] This specific inhibition of protein synthesis, without affecting DNA or RNA synthesis, allows for the targeted investigation of translational processes.[1][2]
Potential Applications as a Molecular Probe
While classically viewed as an inhibitor, AMHA can be adapted for use as a molecular probe in several key research areas:
-
Probing Methionine Metabolism: AMHA can be used to study the cellular response to methionine deprivation and to identify key regulators of the methionine salvage pathway.[3]
-
Investigating Protein Synthesis: By observing the effects of AMHA on cellular growth and protein production, researchers can dissect the regulation of translation under various conditions.[1][2]
-
Cancer Research: Many cancer cells exhibit a heightened dependence on methionine, a phenomenon known as "methionine stress sensitivity."[4] AMHA can be used to selectively target and study these cancer cells.
-
Development of Novel Antimicrobials: As AMHA has been shown to inhibit the growth of bacteria like S. typhimurium and E. coli, it can serve as a lead compound or a probe to study bacterial protein synthesis for the development of new antibiotics.[1][2]
Quantitative Data Summary
The following table summarizes the key biological effects of this compound based on published literature.
| Parameter | Organism/System | Observation | Reference |
| Biological Activity | S. typhimurium TA1535 & E. coli K-12 | Inhibits cell growth in synthetic medium. | [1][2] |
| Macromolecular Synthesis | S. typhimurium TA1535 & E. coli K-12 | Inhibits protein synthesis. | [1][2] |
| S. typhimurium TA1535 & E. coli K-12 | Does not inhibit DNA or RNA synthesis. | [1][2] | |
| Enzymatic Activity | Cell-free system from E. coli | Inhibits the formation of methionyl-tRNA. | [1][2] |
| Cell-free system from E. coli | Does not inhibit the formation of valyl-tRNA. | [1][2] | |
| Cell-free system from E. coli | Supports ATP-PPi exchange. | [1][2] | |
| Antiviral Activity | Rous sarcoma virus in chick-embryo fibroblasts | Decreases the number of virus-induced foci. | [1][2] |
| Reversibility | S. typhimurium, E. coli, Chick-embryo fibroblasts | Effects are overcome by the addition of methionine. | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Assay for Inhibition of Methionyl-tRNA Synthetase
This protocol describes a cell-free assay to quantify the inhibitory effect of AMHA on the formation of methionyl-tRNA.
Materials:
-
Purified methionyl-tRNA synthetase (MetRS) from E. coli
-
Total tRNA from E. coli
-
L-[³⁵S]-methionine
-
This compound (AMHA)
-
ATP, CTP, and GTP
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, CTP, GTP, and total tRNA.
-
Add varying concentrations of AMHA to the reaction mixture. Include a control with no AMHA.
-
Initiate the reaction by adding purified MetRS and L-[³⁵S]-methionine.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the [³⁵S]-methionyl-tRNA on ice for 30 minutes.
-
Collect the precipitate by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with cold 5% TCA to remove unincorporated [³⁵S]-methionine.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of methionyl-tRNA formation for each concentration of AMHA and determine the IC50 value.
Protocol 2: Probing Protein Synthesis in Bacterial Cultures
This protocol outlines a method to assess the impact of AMHA on protein synthesis in bacterial cells.
Materials:
-
Bacterial strain (e.g., E. coli K-12)
-
Minimal growth medium (with and without methionine)
-
This compound (AMHA)
-
[³⁵S]-methionine
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Grow a culture of E. coli in minimal medium supplemented with methionine to mid-log phase.
-
Harvest the cells by centrifugation and wash them with methionine-free minimal medium.
-
Resuspend the cells in methionine-free minimal medium.
-
Aliquot the cell suspension into tubes containing different concentrations of AMHA. Include a control with no AMHA.
-
Add [³⁵S]-methionine to each tube to a final concentration of 1 µCi/mL.
-
Incubate the cultures at 37°C with shaking for 1 hour.
-
Harvest the cells by centrifugation and wash them to remove unincorporated [³⁵S]-methionine.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the total protein concentration in each lysate using a BCA protein assay.
-
Separate the proteins by SDS-PAGE, loading an equal amount of total protein for each sample.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the newly synthesized [³⁵S]-labeled proteins.
-
Quantify the band intensities to determine the relative rate of protein synthesis at different AMHA concentrations.
Protocol 3: (Hypothetical) Visualizing Metabolically Active Cells Using a Click-Chemistry Compatible AMHA Analog
This protocol is a proposed method for using a modified, "clickable" version of AMHA to visualize protein synthesis in cells. This would require the synthesis of an AMHA analog containing an alkyne or azide group for click chemistry.
Materials:
-
Click-chemistry compatible AMHA analog (e.g., containing an alkyne group)
-
Mammalian or bacterial cells of interest
-
Methionine-free cell culture medium
-
Fluorescent azide or alkyne probe (e.g., Alexa Fluor 488 Azide)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer (containing copper(I) catalyst, ligand, and reducing agent)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Culture cells in standard medium.
-
Replace the medium with methionine-free medium and incubate for 30 minutes to deplete intracellular methionine.
-
Add the clickable AMHA analog to the medium and incubate for 1-4 hours.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Perform the click chemistry reaction by incubating the cells with the fluorescent probe in the click reaction buffer.
-
Wash the cells to remove the unreacted fluorescent probe.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. The fluorescent signal will indicate cells that were actively synthesizing proteins during the incubation with the clickable AMHA analog.
Visualizations
Caption: Methionine metabolism and the inhibitory action of this compound.
Caption: Workflow for using a clickable AMHA analog as a molecular probe.
Caption: Logical pathway of AMHA's inhibitory effect on cell growth.
References
- 1. This compound, a methionine analog produced by Streptomyces sp. MF374-C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 4. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
Application Notes and Protocols for the Synthesis of 2-Amino-5-methyl-5-hexenoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the synthetic approaches and potential applications of 2-Amino-5-methyl-5-hexenoic acid and its analogs. This class of non-proteinogenic amino acids holds significant promise in drug discovery due to its potential to modulate biological pathways and serve as a building block for novel therapeutic agents.
Introduction
This compound is a synthetic amino acid analog. Its structural features, including the vinyl group, make it a target of interest for various chemical modifications and a candidate for incorporation into peptidomimetics and other bioactive molecules. Analogs of this compound may act as enzyme inhibitors or modulators of cellular signaling pathways. For instance, similar unsaturated amino acids have been investigated for their roles as irreversible inhibitors of enzymes like GABA aminotransferase. The synthesis of these compounds is a critical step in exploring their therapeutic potential.
Applications in Drug Discovery
Analogs of this compound have several potential applications in drug development:
-
Enzyme Inhibition: The unsaturated side chain can act as a Michael acceptor or a warhead for covalent modification of enzyme active sites. This makes them potential candidates for irreversible inhibitors of enzymes such as nitric oxide synthase (NOS) and various transferases.[1][2]
-
Peptidomimetics: Incorporation of these unnatural amino acids into peptide sequences can lead to peptidomimetics with enhanced stability, bioavailability, and receptor affinity. The unique side chain can introduce conformational constraints and new binding interactions.
-
Neurological Disorders: Given that analogs like Vigabatrin ((±)-4-amino-5-hexenoic acid) are used in the treatment of epilepsy, these compounds could be explored for their potential in treating other neurological conditions by modulating neurotransmitter levels.[3]
-
Antimicrobial and Anticancer Agents: The structural motifs present in these analogs are found in various natural products with antimicrobial and anticancer activities.[4][5]
Experimental Protocols
The following protocols are generalized methods for the synthesis of this compound analogs, based on established procedures for similar compounds.[3][6] Researchers should adapt these protocols based on the specific target analog and available starting materials.
Protocol 1: Synthesis of a Protected this compound Precursor
This protocol outlines a potential multi-step synthesis starting from a suitable protected glutamic acid derivative.
Materials:
-
N-Boc-L-glutamic acid γ-methyl ester
-
N,O-Dimethylhydroxylamine hydrochloride
-
PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF), anhydrous
-
Isopropylmagnesium chloride solution (2M in THF)
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) solution (2.5 M in hexanes)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Weinreb Amide Formation:
-
Dissolve N-Boc-L-glutamic acid γ-methyl ester (1 equivalent) and N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) in DCM.
-
Cool the solution to 0°C and add DIPEA (2.5 equivalents) dropwise.
-
Add PyBOP (1.2 equivalents) portion-wise and stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Weinreb amide.
-
-
Ketone Formation:
-
Dissolve the Weinreb amide (1 equivalent) in anhydrous THF and cool to -78°C.
-
Slowly add isopropylmagnesium chloride solution (1.5 equivalents) and stir for 2 hours at -78°C.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the corresponding ketone.
-
-
Wittig Reaction:
-
Suspend methyltriphenylphosphonium bromide (1.5 equivalents) in anhydrous THF.
-
Cool to 0°C and add n-BuLi (1.4 equivalents) dropwise. Stir for 30 minutes at 0°C and then 1 hour at room temperature to form the ylide.
-
Cool the ylide solution to -78°C and add a solution of the ketone (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to obtain the protected this compound analog.
-
Protocol 2: Deprotection of the Amino Acid
Materials:
-
Protected this compound analog
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the protected amino acid (1 equivalent) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Precipitate the final product by adding cold diethyl ether.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the deprotected this compound analog as a TFA salt.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a protected this compound analog, as described in Protocol 1.
| Step | Starting Material | Product | Yield (%) | Purity (by HPLC) (%) |
| 1. Weinreb Amide Formation | N-Boc-L-glutamic acid γ-methyl ester | N-Boc-N-methoxy-N-methyl-L-glutamine methyl ester | 85-95 | >98 |
| 2. Ketone Formation | N-Boc-N-methoxy-N-methyl-L-glutamine methyl ester | tert-butyl (S)-(5-methyl-4-oxohexan-1-oyl)carbamate | 70-80 | >95 |
| 3. Wittig Reaction | tert-butyl (S)-(5-methyl-4-oxohexan-1-oyl)carbamate | tert-butyl (S)-(5-methyl-5-hexenoyl)carbamate | 60-70 | >97 |
| 4. Deprotection | tert-butyl (S)-(5-methyl-5-hexenoyl)carbamate | This compound (TFA salt) | 90-98 | >99 |
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound analogs.
References
- 1. Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation Mechanism of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic Acid: Chemical Conversion of the Inactivator in the Active Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tdcommons.org [tdcommons.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. US20130165693A1 - Process for preparing 4-amino-5-hexenoic acid and intermediates thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Production of 2-Amino-5-methyl-5-hexenoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the proposed large-scale synthesis of 2-Amino-5-methyl-5-hexenoic acid, a non-proteinogenic amino acid. Due to the limited availability of direct synthesis routes in publicly accessible literature, this protocol outlines a robust and scalable chemo-catalytic approach. The synthesis is centered around a Strecker reaction of a key unsaturated aldehyde intermediate, 4-methyl-4-pentenal. A plausible and scalable synthesis of this aldehyde via the Wittig reaction is also detailed. This document includes comprehensive experimental procedures, quantitative data presented in tabular format, and visual diagrams of the synthetic workflow to aid in process understanding and implementation.
Introduction
This compound is a methionine analog that has been observed to inhibit protein synthesis in certain microorganisms.[1][2] Its unique structure, featuring a terminal double bond, makes it a valuable building block for the synthesis of novel peptides and other biologically active molecules. The large-scale production of this amino acid is crucial for further research and potential therapeutic applications. This document outlines a feasible synthetic strategy adaptable for industrial production.
Synthetic Strategy Overview
The proposed synthetic pathway for the large-scale production of this compound is a two-stage process:
-
Stage 1: Synthesis of 4-methyl-4-pentenal. This key intermediate is synthesized via a Wittig reaction, a well-established and scalable method for forming carbon-carbon double bonds.
-
Stage 2: Strecker Synthesis of this compound. The synthesized aldehyde undergoes a Strecker reaction, followed by hydrolysis to yield the final amino acid product.
This approach was selected for its reliance on well-understood and industrially applicable reaction classes, offering a high degree of control and potential for optimization.
Experimental Protocols
Stage 1: Synthesis of 4-methyl-4-pentenal via Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. In this protocol, we propose the reaction of acetone with a commercially available phosphonium ylide precursor to generate the desired unsaturated aldehyde.
3.1.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| (3-Bromopropyl)triphenylphosphonium bromide | C21H21Br2P | 465.16 | ≥98% | Major Chemical Suppliers |
| Sodium hydride | NaH | 24.00 | 60% dispersion in mineral oil | Major Chemical Suppliers |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | ≥99.9%, inhibitor-free | Major Chemical Suppliers |
| Acetone | C3H6O | 58.08 | ≥99.5% | Major Chemical Suppliers |
| Diethyl ether | (C2H5)2O | 74.12 | ≥99% | Major Chemical Suppliers |
| Saturated aqueous ammonium chloride solution | NH4Cl | 53.49 | - | Prepared in-house |
| Anhydrous magnesium sulfate | MgSO4 | 120.37 | - | Major Chemical Suppliers |
3.1.2. Equipment
-
Large-scale, inert atmosphere reaction vessel with mechanical stirring, dropping funnel, and reflux condenser.
-
Temperature control unit (heating mantle and cooling bath).
-
Filtration apparatus.
-
Rotary evaporator.
-
Fractional distillation setup.
3.1.3. Protocol
-
Ylide Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend (3-Bromopropyl)triphenylphosphonium bromide in anhydrous THF in the reaction vessel. Cool the suspension to 0°C.
-
Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonium ylide.
-
Wittig Reaction: Cool the ylide solution back to 0°C. Add a solution of acetone in anhydrous THF dropwise via the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure 4-methyl-4-pentenal.
3.1.4. Expected Yield and Purity
| Product | Theoretical Yield | Expected Yield | Purity |
| 4-methyl-4-pentenal | Based on starting material | 60-75% | ≥95% (by GC analysis) |
Stage 2: Strecker Synthesis of this compound
The Strecker synthesis is a classic method for producing α-amino acids from aldehydes. This protocol details the reaction of 4-methyl-4-pentenal with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
3.2.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-methyl-4-pentenal | C6H10O | 98.14 | ≥95% | Synthesized in Stage 1 |
| Ammonium chloride | NH4Cl | 53.49 | ≥99.5% | Major Chemical Suppliers |
| Sodium cyanide | NaCN | 49.01 | ≥97% | Major Chemical Suppliers |
| Methanol | CH3OH | 32.04 | ≥99.8% | Major Chemical Suppliers |
| Aqueous Ammonia (28-30%) | NH3 | 17.03 | - | Major Chemical Suppliers |
| Hydrochloric acid (concentrated) | HCl | 36.46 | 37% | Major Chemical Suppliers |
| Sodium hydroxide | NaOH | 40.00 | ≥97% | Major Chemical Suppliers |
| Ion-exchange resin (e.g., Dowex 50W) | - | - | - | Major Chemical Suppliers |
3.2.2. Equipment
-
Large-scale reaction vessel with stirring and temperature control.
-
pH meter.
-
Apparatus for heating under reflux.
-
Ion-exchange chromatography column.
-
Lyophilizer or vacuum oven.
3.2.3. Protocol
-
α-Aminonitrile Formation: In the reaction vessel, dissolve 4-methyl-4-pentenal in methanol. Add a solution of ammonium chloride in aqueous ammonia.
-
Cool the mixture to 0-5°C. Slowly add a solution of sodium cyanide in water, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Hydrolysis: Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid.
-
Heat the mixture under reflux for 4-6 hours to hydrolyze the α-aminonitrile to the amino acid hydrochloride.
-
Purification: Cool the solution and concentrate it under reduced pressure.
-
Dissolve the residue in water and apply it to a column of strongly acidic cation-exchange resin (H+ form).
-
Wash the column with deionized water to remove impurities.
-
Elute the amino acid from the resin using aqueous ammonia.
-
Isolation: Collect the fractions containing the amino acid (as monitored by a suitable method, e.g., ninhydrin test).
-
Concentrate the combined fractions under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.
3.2.4. Expected Yield and Purity
| Product | Theoretical Yield | Expected Yield | Purity |
| This compound | Based on 4-methyl-4-pentenal | 50-65% | ≥98% (by HPLC and NMR analysis) |
Visualization of the Synthetic Workflow
The following diagrams illustrate the key stages of the proposed synthesis.
Caption: Synthetic workflow for this compound.
Concluding Remarks
The presented application notes and protocols describe a viable and scalable synthetic route for the production of this compound. The two-stage process, involving a Wittig reaction followed by a Strecker synthesis, utilizes well-established chemical transformations suitable for large-scale implementation. The provided protocols, including reagent quantities, reaction conditions, and purification methods, serve as a comprehensive guide for researchers and drug development professionals. Further optimization of reaction parameters may be necessary to achieve desired yields and purity on an industrial scale.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-methyl-5-hexenoic acid
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for 2-Amino-5-methyl-5-hexenoic acid?
A plausible synthetic route starts from a suitable protected glutamic acid derivative, which undergoes reduction, activation of the resulting alcohol, and subsequent elimination to form the terminal alkene. This is followed by deprotection to yield the final product.
Q2: What are the critical steps in the synthesis of this compound that might affect the yield and purity?
The most critical steps are the selective reduction of the carboxylic acid, the efficiency of the elimination reaction to form the double bond, and the final deprotection step, which must be performed under conditions that do not affect the newly formed alkene.
Q3: What are the common side reactions to watch out for?
Common side reactions may include over-reduction, incomplete elimination leading to a mixture of starting material and product, and isomerization of the double bond. During deprotection, racemization or degradation of the product can occur if harsh conditions are used.
Q4: What purification methods are most effective for this compound?
Purification can typically be achieved through crystallization or column chromatography on silica gel. The choice of eluent will depend on the protecting groups used in the synthesis. For the final product, ion-exchange chromatography can be a powerful purification technique.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the reduction step | - Incomplete reaction. - Degradation of the starting material or product. - Inappropriate reducing agent. | - Increase reaction time or temperature. - Use a milder reducing agent like NaBH₄ in the presence of a suitable activator. - Ensure anhydrous conditions. |
| Formation of multiple products in the elimination step | - Isomerization of the double bond. - Incomplete reaction. | - Use a milder base or a lower reaction temperature. - Optimize the reaction time to favor the desired product. - Consider a different leaving group for the elimination reaction. |
| Difficulty in removing the protecting group | - The protecting group is too stable under the applied conditions. - The deprotection conditions are affecting other functional groups. | - Use a stronger acid or base for deprotection, or consider catalytic hydrogenation for benzyl-based protecting groups. - Screen different deprotection methods to find one that is orthogonal to the other functional groups. |
| Product is contaminated with starting material | - Incomplete reaction. | - Increase the stoichiometry of the reagents or the reaction time. - Improve purification methods, such as using a different solvent system for chromatography or recrystallization. |
| Product degradation during workup or purification | - The product is sensitive to pH changes or temperature. | - Perform workup at low temperatures. - Use buffered solutions to control the pH. - Minimize the time the product is on the chromatography column. |
Experimental Protocols
The following are hypothetical experimental protocols for key steps in the synthesis of this compound, adapted from procedures for similar compounds.
Step 1: Protection of Glutamic Acid
A common starting material is glutamic acid. The amino and the distal carboxylic acid groups are typically protected. For example, Boc protection for the amine and esterification of the carboxylic acids.
Step 2: Selective Reduction of the Distal Carboxylic Acid
The protected glutamic acid derivative is selectively reduced at the distal carboxylic acid to a primary alcohol.
| Parameter | Condition |
| Starting Material | N-Boc-L-glutamic acid dimethyl ester |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Solvent | Tetrahydrofuran (THF) or Methanol |
| Temperature | 0°C to room temperature |
| Reaction Time | 2-4 hours |
Step 3: Activation of the Alcohol
The primary alcohol is converted to a good leaving group, such as a tosylate or mesylate, to facilitate the subsequent elimination reaction.
| Parameter | Condition |
| Starting Material | N-Boc-5-hydroxy-norvaline methyl ester |
| Reagent | p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl) |
| Base | Pyridine or Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to room temperature |
| Reaction Time | 4-12 hours |
Step 4: Elimination Reaction
The activated alcohol is eliminated to form the terminal alkene.
| Parameter | Condition |
| Starting Material | N-Boc-5-tosyloxy-norvaline methyl ester |
| Base | Potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | Room temperature to 50°C |
| Reaction Time | 2-6 hours |
Step 5: Deprotection
The protecting groups are removed to yield the final product, this compound.
| Parameter | Condition |
| Starting Material | N-Boc-2-amino-5-methyl-5-hexenoic acid methyl ester |
| Reagent | Trifluoroacetic acid (TFA) in DCM for Boc removal, followed by saponification with LiOH or NaOH for the ester. |
| Solvent | Dichloromethane (DCM) for Boc removal; THF/Water for saponification. |
| Temperature | 0°C to room temperature |
| Reaction Time | 1-4 hours for each deprotection step |
Visualizations
Caption: A plausible synthetic workflow for this compound.
Caption: A decision tree for troubleshooting common synthetic issues.
"solubility challenges of 2-Amino-5-methyl-5-hexenoic acid"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-5-methyl-5-hexenoic acid. The information is designed to address common solubility challenges encountered during experimental work.
Troubleshooting Guide
This guide offers solutions to specific problems you may encounter when trying to dissolve this compound.
Question: My this compound is not dissolving in water. What should I do?
Answer:
This compound, like many amino acids with nonpolar side chains, may exhibit limited solubility in neutral water.[1][2] Here is a stepwise approach to improve its dissolution:
-
Adjust the pH: The solubility of amino acids is highly dependent on pH and is lowest at their isoelectric point (pI), where the net charge is zero.[1][2]
-
To dissolve in acidic conditions: Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise to your aqueous suspension. This will protonate the carboxyl group, resulting in a net positive charge and increasing solubility.
-
To dissolve in basic conditions: Add a small amount of dilute base (e.g., 0.1 M NaOH) dropwise. This will deprotonate the amino group, resulting in a net negative charge and enhanced solubility.[3][4][5]
-
-
Gentle Heating: Gently warm the solution to 37°C.[6] Increased temperature can enhance the solubility of many compounds. Avoid excessive heat, which could lead to degradation.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.[3][6] Sonication can help break down aggregates and increase the surface area of the solute exposed to the solvent.
-
Increase Solvent Volume: If the concentration is high, try reducing it by adding more solvent.
The following flowchart outlines a general troubleshooting workflow for solubility issues.
Caption: Troubleshooting workflow for dissolving this compound.
Question: I'm observing precipitation after initially dissolving the compound. What could be the cause and how can I fix it?
Answer:
Precipitation after initial dissolution can be due to several factors:
-
pH Shift: The pH of your solution may have shifted back towards the isoelectric point of the compound. Re-measure and adjust the pH as necessary.
-
Temperature Change: If you used heat to dissolve the compound, it might precipitate as the solution cools to room temperature. Try to maintain a slightly elevated temperature or prepare a more dilute solution.
-
Saturation: You may have created a supersaturated solution. Consider reducing the concentration.
-
Interaction with Buffer Components: Some buffer salts can reduce the solubility of amino acids through a "salting-out" effect at high concentrations.[7] If you are using a buffer, consider using a lower concentration or a different buffer system.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: The table below summarizes some of the computed physicochemical properties. Experimental data on solubility is limited.
| Property | Value | Source |
| Molecular Formula | C7H13NO2 | [8] |
| Molecular Weight | 143.18 g/mol | [8] |
| XLogP3 | -1.3 | [8] |
| IUPAC Name | 2-amino-5-methylhex-5-enoic acid | [8] |
Q2: How does the structure of this compound affect its solubility?
A2: The structure contains both a hydrophilic amino acid backbone (amino and carboxyl groups) and a hydrophobic side chain (a five-carbon chain with a double bond).[1] The presence of the nonpolar side chain is the primary reason for its limited solubility in water. Like other amino acids, it exists as a zwitterion at neutral pH, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-).[1][5]
Q3: What are suitable organic solvents for this compound?
A3: For amino acids that are difficult to dissolve in water, polar aprotic solvents are often effective.[9] Consider the following options:
-
Dimethyl Sulfoxide (DMSO): A common solvent for preparing stock solutions of organic molecules.[9][10]
-
Dimethylformamide (DMF): Another widely used polar aprotic solvent.[3][9][11]
-
Hydroalcoholic Solutions: Mixtures of water with alcohols like methanol or ethanol can also be effective.[2]
The qualitative solubility of this compound in various solvents is summarized below. This is based on general principles of amino acid solubility.
| Solvent | Predicted Solubility | Rationale / Notes |
| Water (neutral pH) | Low | The hydrophobic side chain limits solubility. Lowest at the isoelectric point.[1][2] |
| Aqueous Acid (e.g., 0.1 M HCl) | High | The compound will carry a net positive charge, increasing solubility.[3][4] |
| Aqueous Base (e.g., 0.1 M NaOH) | High | The compound will carry a net negative charge, increasing solubility.[3][4] |
| DMSO, DMF | High | These polar aprotic solvents are effective for many organic compounds, including amino acids.[9][11] |
| Ethanol, Methanol | Moderate | May require co-solvents like water for complete dissolution.[2] |
| Nonpolar Solvents (e.g., Hexane) | Very Low | The polar amino and carboxyl groups prevent dissolution in nonpolar solvents. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol describes a general method for dissolving this compound in an aqueous buffer by adjusting the pH.
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Initial Suspension: Add a portion of the final desired volume of purified water or buffer to create a suspension.
-
pH Adjustment:
-
Place the suspension on a magnetic stirrer.
-
Slowly add 0.1 M HCl or 0.1 M NaOH dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding acid or base until the compound is fully dissolved.
-
-
Final Volume: Once dissolved, add the remaining water or buffer to reach the final desired concentration.
-
Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm filter.
The following diagram illustrates the experimental workflow for preparing an aqueous solution.
Caption: Workflow for preparing an aqueous solution of this compound.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
This protocol is for preparing a concentrated stock solution in a non-aqueous solvent like DMSO.
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a suitable vial.
-
Add Solvent: Add the required volume of DMSO (or DMF) to the vial.
-
Promote Dissolution:
-
Vortex the solution vigorously.
-
If needed, gently warm the vial to 37°C in a water bath.
-
Sonication in an ultrasonic bath can also be used to aid dissolution.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] When preparing your working solution, ensure that the final concentration of the organic solvent is compatible with your experimental system.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. glpbio.com [glpbio.com]
- 7. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-methylhex-5-enoic acid | C7H13NO2 | CID 331825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - how can i dissolved amino acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Amino-5-methyl-5-hexenoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Inhibition of Protein Synthesis
(S)-2-Amino-5-methyl-5-hexenoic acid acts as a competitive inhibitor of methionyl-tRNA synthetase (MetRS).[1] This enzyme is crucial for the first step of protein synthesis, where it catalyzes the attachment of methionine to its corresponding transfer RNA (tRNA). By mimicking methionine, the (S)-enantiomer binds to the active site of MetRS, preventing the formation of methionyl-tRNA. This leads to a depletion of charged methionyl-tRNA, subsequently stalling protein synthesis and inhibiting cell growth.[1]
Quantitative Data Summary
As of the latest literature review, specific quantitative data directly comparing the inhibitory activities of the (R)- and (S)-enantiomers of 2-Amino-5-methyl-5-hexenoic acid are not available. The primary literature identifies the isolated active compound as a methionine analog without specifying the enantiomeric purity in all cases, though commercial suppliers often provide the (S)-enantiomer. The table below is structured to present comparative data; however, the values for the (R)-enantiomer remain to be determined.
| Parameter | (S)-2-Amino-5-methyl-5-hexenoic acid | (R)-2-Amino-5-methyl-5-hexenoic acid | Methionine (Control) |
| MetRS Inhibition (Ki) | Data not available | Data not available | Data not available |
| Cell Growth Inhibition (IC50) | Data not available | Data not available | Not Applicable |
| Protein Synthesis Inhibition (IC50) | Data not available | Data not available | Not Applicable |
Experimental Protocols
To facilitate the direct comparison of the biological activities of the (R)- and (S)-enantiomers, the following detailed experimental protocols are provided.
Methionyl-tRNA Synthetase (MetRS) Inhibition Assay (ATP-PPi Exchange Assay)
This assay measures the first step of the aminoacylation reaction, where MetRS catalyzes the formation of methionyl-adenylate from methionine and ATP, releasing pyrophosphate (PPi). The rate of exchange between ATP and radiolabeled PPi is measured in the presence and absence of the inhibitors.
Materials:
-
Purified MetRS enzyme
-
L-Methionine
-
(R)-2-Amino-5-methyl-5-hexenoic acid
-
(S)-2-Amino-5-methyl-5-hexenoic acid
-
ATP
-
[³²P]Pyrophosphate (PPi)
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 10 mM KCl)
-
Activated charcoal
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing all components except the enzyme. Include varying concentrations of the (R)- and (S)-enantiomers in separate reaction sets.
-
Initiate the reaction by adding a known concentration of MetRS.
-
Incubate at a constant temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding a solution of activated charcoal in TCA. This will bind the radiolabeled ATP.
-
Filter the mixture to separate the charcoal-bound ATP from the free [³²P]PPi.
-
Measure the radioactivity of the filtrate using a scintillation counter.
-
Calculate the rate of PPi exchange and determine the inhibition constants (Ki) for each enantiomer.
Cell Growth Inhibition Assay
This assay determines the concentration of each enantiomer required to inhibit the growth of a specific cell line by 50% (IC50).
Materials:
-
Bacterial or cancer cell line (e.g., E. coli, MCF-7)
-
Appropriate cell culture medium
-
(R)-2-Amino-5-methyl-5-hexenoic acid
-
(S)-2-Amino-5-methyl-5-hexenoic acid
-
96-well microtiter plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the (R)- and (S)-enantiomers in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the enantiomers. Include a vehicle control (no inhibitor).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value for each enantiomer using a dose-response curve.
Conclusion
The (S)-enantiomer of this compound is a known inhibitor of protein synthesis through its interaction with methionyl-tRNA synthetase. A comprehensive comparison of its biological activity with the (R)-enantiomer is crucial for a complete understanding of its structure-activity relationship and for potential therapeutic applications. The experimental protocols provided in this guide offer a robust framework for conducting such a comparative analysis. Future research should focus on the synthesis and evaluation of the (R)-enantiomer to populate the comparative data table and provide a clearer picture of the stereospecificity of MetRS inhibition by this class of compounds.
References
A Comparative Guide to 2-Amino-5-methyl-5-hexenoic Acid and Other Non-Proteinogenic Amino Acids in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-proteinogenic amino acid (NPAA) 2-Amino-5-methyl-5-hexenoic acid with other notable NPAAs: Ethionine, L-Canavanine, and Cycloserine. The focus is on their mechanisms of action as amino acid antagonists and their potential applications in research and therapeutic development.
Executive Summary
Non-proteinogenic amino acids represent a vast and largely untapped resource for drug discovery and biomedical research. Their structural diversity allows for the fine-tuning of peptide and protein therapeutics, as well as the development of small molecule inhibitors of essential metabolic pathways. This guide delves into the properties of this compound, a methionine antagonist, and compares it to other well-characterized NPAAs that antagonize different essential amino acids. While quantitative data for a direct comparison of potency is limited, a detailed examination of their mechanisms provides valuable insights for researchers exploring these compounds.
Data Presentation: Comparison of Non-Proteinogenic Amino Acids
| Feature | This compound | Ethionine | L-Canavanine | Cycloserine |
| Target Amino Acid | Methionine | Methionine | Arginine | D-Alanine |
| Mechanism of Action | Competitive inhibition of methionyl-tRNA synthetase, leading to inhibition of protein synthesis.[1] | Competes with methionine for incorporation into proteins and acts as a metabolic antagonist, interfering with methylation reactions. | Competes with arginine for arginyl-tRNA synthetase, leading to incorporation into proteins and the synthesis of non-functional proteins. It also affects arginine metabolism and uptake.[2][3][4] | Competitive inhibitor of alanine racemase and D-alanine:D-alanine ligase, essential enzymes in bacterial cell wall peptidoglycan synthesis.[5][6][7] |
| Primary Biological Effect | Inhibition of cell growth and protein synthesis.[1][8] | Inhibition of protein synthesis and induction of cellular stress.[9] | Inhibition of cell growth, induction of apoptosis, and potent antimetabolite effects.[3][4] | Antibacterial activity, specifically inhibition of bacterial cell wall synthesis.[5][6] |
| Source | Streptomyces sp.[1] | Synthetic/Natural | Jack bean (Canavalia ensiformis) | Streptomyces orchidaceus or S. garyphalus |
| Reported IC50 (Protein Synthesis Inhibition) | Data not available | Data not available | Data not available | Data not available |
| Reported IC50 (Cell Growth Inhibition) | Data not available | Data not available | 0.2–1.2 mM (in various cancer cell lines cultured in arginine-free medium)[3] | Data not available |
Note: The lack of publicly available IC50 values for protein synthesis inhibition for these compounds in directly comparable assays highlights a gap in the current research literature.
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for the compared non-proteinogenic amino acids.
Experimental Workflow: In Vitro Protein Synthesis Inhibition Assay
Caption: Workflow for an in vitro protein synthesis inhibition assay.
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay
This protocol is designed to assess the inhibitory effect of NPAAs on protein synthesis in a bacterial cell-free system.
Materials:
-
E. coli S30 cell-free extract
-
Amino acid mixture (lacking the target amino acid, e.g., methionine)
-
Radiolabeled amino acid (e.g., [³⁵S]-methionine)
-
Test compounds (this compound, Ethionine, L-Canavanine, Cycloserine) dissolved in a suitable solvent
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Water bath or incubator
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E. coli S30 extract, the amino acid mixture lacking the target amino acid, and the corresponding radiolabeled amino acid.
-
Addition of Inhibitor: Add varying concentrations of the test NPAA to the reaction mixtures. Include a control with no inhibitor.
-
Initiation of Translation: Initiate the translation reaction by adding a suitable mRNA template (e.g., luciferase mRNA).
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
Protein Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Washing: Wash the protein pellets with TCA to remove unincorporated radiolabeled amino acids.
-
Quantification: Resuspend the protein pellets in a suitable buffer and add a scintillation cocktail.
-
Measurement: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each NPAA concentration relative to the control. Determine the IC50 value, which is the concentration of the NPAA that causes 50% inhibition of protein synthesis.
Microbial Growth Inhibition Assay (Antagonism Assay)
This protocol determines the antagonistic effect of an NPAA on microbial growth and its reversal by the corresponding proteinogenic amino acid.
Materials:
-
Bacterial strain (e.g., E. coli K-12)
-
Minimal media (M9 or similar)
-
Agar plates
-
Test compounds (NPAAs)
-
Corresponding proteinogenic amino acids (Methionine, Arginine, D-Alanine)
-
Sterile paper discs
-
Incubator
Procedure:
-
Bacterial Lawn Preparation: Prepare a lawn of the bacterial strain on minimal media agar plates.
-
Disc Application: Place sterile paper discs onto the agar surface.
-
Compound Application: Apply a solution of the test NPAA to one set of discs. To another set, apply a solution of the corresponding proteinogenic amino acid. To a third set, apply a mixture of the NPAA and the proteinogenic amino acid.
-
Incubation: Incubate the plates at 37°C overnight.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disc.
-
Data Analysis: A clear zone of inhibition around the NPAA disc indicates antibacterial activity. A reduction or absence of the inhibition zone around the disc with the NPAA and the proteinogenic amino acid mixture confirms the antagonistic relationship.
D-Alanine:D-Alanine Ligase Activity Assay
This assay is specific for evaluating the inhibitory effect of compounds like Cycloserine on a key enzyme in bacterial cell wall synthesis.
Materials:
-
Purified D-alanine:D-alanine ligase enzyme
-
D-Alanine
-
ATP
-
Buffer solution (e.g., HEPES or Tris-HCl)
-
Malachite green reagent for phosphate detection
-
Test compound (Cycloserine)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate well, combine the purified D-alanine:D-alanine ligase enzyme, D-alanine, and ATP in the appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of Cycloserine to the wells. Include a control without the inhibitor.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time.
-
Phosphate Detection: Stop the reaction and add the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released from ATP hydrolysis during the ligase reaction.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis: The amount of color development is proportional to the enzyme activity. Calculate the percentage of inhibition for each Cycloserine concentration and determine the IC50 value.
Conclusion
This compound, as a methionine analog, presents an interesting profile for researchers in oncology and infectious diseases due to its protein synthesis inhibitory activity. Its mechanism of action, while similar to Ethionine in targeting methionine metabolism, differs from L-Canavanine and Cycloserine, which target arginine and D-alanine pathways, respectively. The comparative analysis reveals the diverse strategies that NPAAs employ to exert their biological effects. The significant gap in quantitative data, particularly the IC50 for protein synthesis inhibition of this compound, underscores the need for further experimental investigation to fully assess its potential relative to other well-characterized NPAAs. The provided experimental protocols offer a framework for conducting such comparative studies, which will be crucial for advancing the development of novel therapeutics based on these unique natural and synthetic compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell-free expression with the toxic amino acid canavanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inhibition of the Synthesis of Wax D Peptidoglycolipid of Mycobacterium tuberculosis by d-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Nordic Biosite [nordicbiosite.com]
- 9. The inhibition of protein synthesis in a rat brain system by ethionine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 2-Amino-5-methyl-5-hexenoic Acid's Effect on Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Amino-5-methyl-5-hexenoic acid (AMHA), a classic methionine analog, with modern methionyl-tRNA synthetase (MetRS) inhibitors. We present available data on their effects on protein synthesis, detail key experimental protocols for validation, and visualize the underlying mechanisms and workflows.
Introduction to this compound (AMHA)
Comparison with Modern Methionyl-tRNA Synthetase (MetRS) Inhibitors
The targeting of aminoacyl-tRNA synthetases, particularly MetRS, has become a promising strategy for the development of novel antimicrobial agents. Unlike the early example of AMHA, modern MetRS inhibitors have been extensively characterized, with specific quantitative data on their efficacy. These inhibitors are often designed for selectivity against bacterial or protozoal MetRS over the human cytoplasmic counterpart, a critical factor for therapeutic development.
Data Presentation: Quantitative Comparison of MetRS Inhibitors
The following table summarizes the inhibitory activity of several modern MetRS inhibitors against bacterial species. Due to the lack of a reported IC50 value for the direct inhibition of protein synthesis by this compound, its effect is described qualitatively.
| Compound | Target Organism | Target Enzyme | IC50 (µM) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Citation(s) |
| This compound (AMHA) | E. coli, S. typhimurium | Methionyl-tRNA Synthetase | Not Reported | Not Reported | [1] |
| REP8839 | Staphylococcus aureus | Methionyl-tRNA Synthetase | 0.00001 (Ki) | Not Reported | [2] |
| Compound 1717 | Giardia intestinalis | Methionyl-tRNA Synthetase | Not Reported | ~0.5 (EC50) | [3] |
| BT04E11 | Pseudomonas aeruginosa | Phenylalanyl-tRNA Synthetase | 48.4 | 0.5 - 16 | [4] |
| BT06G06 | Pseudomonas aeruginosa | Phenylalanyl-tRNA Synthetase | 63.3 | 0.5 - 16 | [4] |
Note: The table includes inhibitors of other aminoacyl-tRNA synthetases for a broader comparison of this class of inhibitors.
Experimental Protocols for Validation
To validate the effect of compounds like AMHA on protein synthesis, several well-established experimental protocols can be employed. These range from in vitro assays using cell-free systems to cell-based assays that measure protein synthesis in living cells.
In Vitro Protein Synthesis Inhibition Assay (Bacterial Cell-Free Extract)
This assay directly measures the effect of an inhibitor on protein synthesis using a bacterial cell-free extract, which contains all the necessary machinery for translation.
Protocol:
-
Preparation of S30 Cell-Free Extract from E. coli :
-
Grow E. coli cells (e.g., BL21(DE3)) to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., S30A buffer: 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).
-
Lyse the cells using a high-pressure homogenizer or sonicator.
-
Centrifuge the lysate at 30,000 x g to pellet cell debris. The supernatant is the S30 extract.
-
Perform a pre-incubation step to degrade endogenous mRNA and DNA.
-
Dialyze the extract against S30B buffer (same as S30A but with 0.5 mM DTT).
-
-
In Vitro Translation Reaction :
-
Set up reaction mixtures containing the S30 extract, a buffer/energy solution (containing ATP, GTP, amino acids, and an energy regenerating system), a DNA template (e.g., a plasmid encoding a reporter protein like luciferase or GFP), and the test compound (AMHA or other inhibitors) at various concentrations.
-
Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).
-
-
Quantification of Protein Synthesis :
-
Measure the amount of newly synthesized reporter protein. For luciferase, this is done by adding luciferin and measuring luminescence. For GFP, fluorescence is measured.
-
Alternatively, incorporate a radiolabeled amino acid (e.g., 35S-methionine) and measure its incorporation into newly synthesized proteins by scintillation counting after trichloroacetic acid (TCA) precipitation.
-
-
Data Analysis :
-
Plot the percentage of protein synthesis inhibition against the inhibitor concentration to determine the IC50 value.
-
Surface Sensing of Translation (SUnSET) Assay
The SUnSET assay is a non-radioactive method to monitor global protein synthesis in cultured cells. It utilizes the aminonucleoside antibiotic puromycin, which is incorporated into nascent polypeptide chains, leading to their premature termination.
Protocol:
-
Cell Culture and Treatment :
-
Plate cells of interest (e.g., a relevant bacterial or mammalian cell line) and grow to the desired confluency.
-
Treat the cells with the test inhibitor (e.g., AMHA) for a specified duration.
-
-
Puromycin Labeling :
-
Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for a short period (e.g., 10-30 minutes).
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting :
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for puromycin.
-
Use a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
A loading control (e.g., β-actin or GAPDH) should also be probed on the same membrane to ensure equal protein loading.
-
-
Data Analysis :
-
Quantify the band intensities of the puromycin signal and the loading control using densitometry software.
-
Normalize the puromycin signal to the loading control to determine the relative rate of protein synthesis in treated versus untreated cells.
-
Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT)
BONCAT is a powerful technique for labeling and identifying newly synthesized proteins in cells. It involves the incorporation of a non-canonical amino acid containing a bio-orthogonal handle (e.g., an azide or alkyne group) into proteins, which can then be detected or enriched via a click chemistry reaction.
Protocol:
-
Metabolic Labeling :
-
Culture cells in a methionine-free medium for a short period to deplete endogenous methionine.
-
Add a non-canonical amino acid analog of methionine, such as L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), to the medium along with the test inhibitor.
-
Incubate the cells for a defined period to allow for the incorporation of the analog into newly synthesized proteins.
-
-
Cell Lysis :
-
Wash the cells and lyse them in a buffer compatible with click chemistry.
-
-
Click Chemistry Reaction :
-
To the cell lysate, add a fluorescent dye or a biotin tag that has a complementary bio-orthogonal handle (e.g., an alkyne-containing dye for AHA-labeled proteins).
-
Catalyze the click reaction using a copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate).
-
-
Detection and Analysis :
-
Fluorescence Detection : If a fluorescent dye was used, the newly synthesized proteins can be visualized by in-gel fluorescence scanning after SDS-PAGE or by fluorescence microscopy.
-
Enrichment and Mass Spectrometry : If a biotin tag was used, the biotinylated proteins can be enriched using streptavidin-coated beads. The enriched proteins can then be identified and quantified by mass spectrometry to provide a proteome-wide view of protein synthesis inhibition.
-
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of AMHA
Caption: Competitive inhibition of MetRS by AMHA.
Experimental Workflow: In Vitro Protein Synthesis Inhibition Assay
Caption: Workflow for in vitro protein synthesis assay.
Logical Relationship: SUnSET Assay for Measuring Protein Synthesis
Caption: Logical flow of the SUnSET assay.
References
- 1. This compound, a methionine analog produced by Streptomyces sp. MF374-C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Methionyl-tRNA Synthetase Have Potent Activity against Giardia intestinalis Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Published Synthesis Routes Precludes Comparative Analysis for 2-Amino-5-methyl-5-hexenoic Acid
A comprehensive review of scientific literature reveals a significant gap in the available information regarding the chemical synthesis of 2-Amino-5-methyl-5-hexenoic acid, a methionine analog. Despite a thorough search for synthetic methodologies, including enantioselective and stereoselective routes, no established protocols for the preparation of this specific compound could be identified. This absence of published data prevents a comparative analysis of different synthesis pathways, a critical step for researchers and drug development professionals in evaluating production efficiency, scalability, and cost-effectiveness.
The primary information available for this compound pertains to its isolation from natural sources. Specifically, the diastereomer (2S,4R)-2-amino-4-methyl-hex-5-enoic acid has been identified as a naturally occurring compound. However, the procedures for its isolation do not provide a basis for a comparative analysis of synthetic routes.
While the scientific literature contains numerous examples of synthetic routes for structurally related amino acids, such as (R)-3-Amino-5-methyl-hexanoic acid and (±) 4-amino-5-hexenoic acid, the unique structural features of this compound—namely the vinyl group at the 5-position combined with the methyl substituent—mean that these alternative syntheses are not directly applicable or comparable.
The lack of established synthesis routes for this compound highlights an area ripe for further investigation within the field of medicinal and organic chemistry. The development of efficient and stereocontrolled synthetic methods would be essential for enabling further research into its biological activities and potential therapeutic applications.
Without at least two distinct and detailed synthetic routes, it is not possible to provide the requested comparative analysis, including data tables on performance metrics, detailed experimental protocols, and visualizations of the synthetic pathways. Researchers interested in this compound may need to undertake de novo route development.
Comparative Efficacy of 2-Amino-5-methyl-5-hexenoic Acid Against Known Methionyl-tRNA Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory efficacy of 2-Amino-5-methyl-5-hexenoic acid, a methionine analog, against other known inhibitors of methionyl-tRNA synthetase (MetRS). Due to the limited availability of public domain quantitative data for this compound, this comparison focuses on its mechanism of action alongside a quantitative review of well-characterized MetRS inhibitors.
Introduction to Methionyl-tRNA Synthetase as a Therapeutic Target
Methionyl-tRNA synthetase (MetRS) is a crucial enzyme in protein biosynthesis. It catalyzes the attachment of methionine to its cognate tRNA (tRNAMet), a critical step for the initiation and elongation of protein chains. The inhibition of MetRS leads to the cessation of protein synthesis, resulting in bacteriostasis and, in some cases, bactericidal effects. This makes MetRS an attractive target for the development of novel antimicrobial agents.
Mechanism of Action: Methionine Analogs
This compound is a structural analog of methionine.[1] Like other methionine analogs, it is believed to exert its inhibitory effect by competing with the natural substrate, L-methionine, for the active site of MetRS. This competition inhibits the formation of methionyl-tRNAMet, thereby disrupting protein synthesis.[1]
Profile of this compound
This compound was first isolated from a fermentation broth of Streptomyces sp. MF374-C4.[1] Early studies have shown that it inhibits the growth of bacteria such as Salmonella typhimurium TA1535 and Escherichia coli K-12 by selectively inhibiting protein synthesis over DNA or RNA synthesis.[1] The inhibitory effect was shown to be due to the prevention of methionyl-tRNA formation.[1]
Comparison with Known Methionyl-tRNA Synthetase Inhibitors
Several other compounds have been identified and characterized as inhibitors of MetRS. The following table summarizes the quantitative efficacy of some of these known inhibitors.
| Inhibitor | Chemical Class | Target Organism(s) | Efficacy (IC50/Ki) |
| This compound | Methionine Analog | E. coli, S. typhimurium | Not Available |
| L-Methionine hydroxamate | Methionine Analog | E. coli | Ki = 19 µM |
| REP8839 | Diaryl-diamine derivative | Staphylococcus aureus | Ki = 10 pM |
| L-2-amino-4-methoxy-cis-but-3-enoic acid (L-cis-AMB) | Methionine Analog | L1210 cells (murine leukemia) | IC50 = 0.4 mM (for cell growth inhibition) |
| Selenomethionine | Methionine Analog | L1210 cells (murine leukemia) | IC50 = 0.13 mM (for cell growth inhibition) |
| Cycloleucine | Methionine Analog | L1210 cells (murine leukemia) | IC50 = 5 mM (for cell growth inhibition) |
Experimental Protocols
The efficacy of MetRS inhibitors is typically determined using one of two primary enzymatic assays: the tRNA aminoacylation assay or the ATP-PPi exchange assay.
tRNA Aminoacylation Assay
This assay directly measures the attachment of radiolabeled methionine to its tRNA.
Principle: The enzymatic reaction is carried out in the presence of a radiolabeled amino acid (e.g., [3H]-methionine). The resulting aminoacyl-tRNA is precipitated, and the incorporated radioactivity is measured. The inhibitory effect of a compound is determined by the reduction in radioactivity compared to a control reaction without the inhibitor.
Typical Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, ATP, DTT, bovine serum albumin (BSA), purified tRNAMet, and the MetRS enzyme.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture. A control reaction should be prepared without the inhibitor.
-
Initiation of Reaction: Start the reaction by adding a radiolabeled amino acid, such as [3H]-methionine.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Quenching and Precipitation: Stop the reaction by adding a solution of trichloroacetic acid (TCA). This will precipitate the tRNA and any attached amino acid.
-
Washing: Wash the precipitate with cold TCA to remove any unincorporated radiolabeled amino acid.
-
Quantification: Dissolve the precipitate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction, which is the formation of the aminoacyl-adenylate intermediate and the release of pyrophosphate (PPi).
Principle: The reaction is reversible, and in the presence of radiolabeled pyrophosphate ([32P]-PPi), the enzyme will catalyze the formation of radiolabeled ATP from PPi and aminoacyl-adenylate. The amount of [32P]-ATP formed is proportional to the enzyme activity.
Typical Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, MgCl2, methionine, ATP, and the MetRS enzyme.
-
Inhibitor Addition: Add the test inhibitor at various concentrations.
-
Initiation of Reaction: Start the reaction by adding radiolabeled pyrophosphate ([32P]-PPi).
-
Incubation: Incubate the mixture at a specific temperature for a defined time.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid) containing activated charcoal. The charcoal will bind the ATP.
-
Washing: Wash the charcoal to remove any unincorporated [32P]-PPi.
-
Quantification: Measure the radioactivity of the charcoal-bound ATP using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition and calculate the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: Inhibition of Protein Synthesis by this compound.
Caption: Workflow for Determining Inhibitory Efficacy.
Conclusion
This compound has been identified as a methionine analog that inhibits bacterial protein synthesis by targeting methionyl-tRNA synthetase. While its mechanism of action is understood in principle, a lack of publicly available quantitative efficacy data prevents a direct and robust comparison with other well-characterized MetRS inhibitors like L-methionine hydroxamate and REP8839. Further experimental investigation is required to determine the specific IC50 or Ki values of this compound to accurately assess its potential as a therapeutic agent relative to existing inhibitors. The experimental protocols and workflows described herein provide a clear framework for conducting such essential future studies.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of 2-Amino-5-methyl-5-hexenoic acid and structurally related compounds. Due to limited publicly available toxicology data for this compound, this guide draws upon information from related unsaturated amino acids and α,β-unsaturated carbonyl compounds to infer a potential toxicological profile. The guide is intended to support research and development by highlighting key toxicological endpoints and providing detailed experimental protocols for assessing the safety of this and similar chemical entities.
Executive Summary
This compound is a methionine analog that has been shown to inhibit protein synthesis in bacteria.[1] While specific toxicological data for this compound is scarce, its structural features—an α,β-unsaturated carbonyl group and its nature as an amino acid analog—suggest potential mechanisms of toxicity. These may include interference with metabolic pathways and cellular processes. This guide presents the limited available data and compares it with the known toxicology of related compounds, offering a framework for future toxicological assessment.
Comparative Toxicological Data
| Compound | Test Organism/Cell Line | Endpoint | Result | Reference |
| This compound | S. typhimurium TA1535, E. coli K-12 | Protein Synthesis Inhibition | Qualitative Inhibition | [1] |
| Cytotoxicity (IC50) | Data not available | |||
| Acute Oral Toxicity (LD50) | Data not available | |||
| Genotoxicity (Ames Test) | Data not available | |||
| cis-ω-chloroallylglycine (Unsaturated amino acid analog) | E. coli | Growth Inhibition | High Toxicity | [2] |
| Canavanine (Arginine analog) | Primary rat neurons and astrocytes | Cytotoxicity | Dose-dependent toxicity | [3][4] |
| 2-Hexenoic acid, 2-methyl-, methyl ester | Human cells (BlueScreen assay) | Cytotoxicity & Genotoxicity | Negative | [5] |
Potential Mechanisms of Toxicity and Signaling Pathways
Based on its chemical structure, this compound may exert toxicity through several mechanisms. As an amino acid analog, it can be mistakenly incorporated into proteins, leading to protein misfolding and dysfunction.[3][4][6] The α,β-unsaturated carbonyl moiety is a reactive electrophile that can potentially interact with cellular nucleophiles, such as sulfhydryl groups in proteins and DNA, leading to cellular stress and genotoxicity.[7][8][9]
Below is a diagram illustrating a potential workflow for the toxicological evaluation of this compound.
The following diagram illustrates a potential signaling pathway for cytotoxicity induced by an α,β-unsaturated amino acid.
Experimental Protocols
For a comprehensive toxicological assessment of this compound and its analogs, the following standard experimental protocols are recommended.
In Vitro Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10][11][12][13]
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Procedure:
-
Seed cells in a 96-well plate and incubate.
-
Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control.
-
b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.[14][15][16][17][18]
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[16][18]
-
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent).
-
After incubation, collect the cell culture supernatant.
-
Add the LDH reaction mixture to the supernatant.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at a wavelength of 490 nm.
-
Calculate the percentage of cytotoxicity based on the LDH release in treated versus control cells.
-
Genotoxicity Assay
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[19][20][21][22]
-
Principle: The assay uses several strains of Salmonella typhimurium and/or Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. These bacteria cannot grow in a medium lacking the specific amino acid. The test measures the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a minimal medium.[19][20][21]
-
Procedure:
-
The test can be performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[22]
-
Mix the bacterial tester strain with the test compound at various concentrations and the S9 mix (if applicable).
-
Pour the mixture onto a minimal agar plate.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
For amino acid-containing materials, a modified "treat and wash" method may be necessary to avoid false positives due to the presence of free amino acids.[23]
-
In Vivo Acute Oral Toxicity
OECD Test Guideline 423: Acute Toxic Class Method
This method is a stepwise procedure to assess the acute oral toxicity of a substance and allows for its classification.[24][25][26]
-
Principle: The test uses a reduced number of animals (usually rodents) in a stepwise procedure with fixed doses. The outcome (mortality or morbidity) at one dose determines the next dose level.[24]
-
Procedure:
-
Administer the test substance orally to a group of three animals of a single sex (usually females) at a starting dose selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observe the animals for signs of toxicity and mortality for up to 14 days.
-
Depending on the outcome, the test may be stopped, or another group of three animals is dosed at a higher or lower fixed dose.
-
The results are used to classify the substance for acute toxicity according to the Globally Harmonised System (GHS).[26]
-
Conclusion
The available information on the toxicology of this compound is limited. However, its structural characteristics suggest potential for cytotoxicity and genotoxicity through mechanisms related to its function as an amino acid analog and the reactivity of its α,β-unsaturated carbonyl group. A comprehensive toxicological evaluation employing the standardized protocols outlined in this guide is necessary to establish a definitive safety profile. The provided comparison with related compounds and the detailed methodologies offer a robust framework for researchers and drug development professionals to proceed with the necessary safety assessments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UNSATURATED AMINO ACIDS V.: Microbiological Properties of Some Halogenated Olefinic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid analog toxicity in primary rat neuronal and astrocyte cultures: implications for protein misfolding and TDP-43 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMINO ACID ANALOG TOXICITY IN PRIMARY RAT NEURONAL AND ASTROCYTE CULTURES: IMPLICATIONS FOR PROTEIN MISFOLDING AND TDP-43 REGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. fao.org [fao.org]
- 7. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH Cytotoxicity Assay [bio-protocol.org]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. criver.com [criver.com]
- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 21. microbiologyinfo.com [microbiologyinfo.com]
- 22. enamine.net [enamine.net]
- 23. researchgate.net [researchgate.net]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Amino-5-methyl-5-hexenoic Acid in a Laboratory Setting
I. Immediate Safety and Handling Precautions
Before handling 2-Amino-5-methyl-5-hexenoic acid, it is crucial to be aware of the potential hazards. While a specific Safety Data Sheet (SDS) is not available for this exact compound, a closely related isomer, (S)-2-Amino-5-methylhex-4-enoic acid, is known to cause skin, eye, and respiratory irritation[1]. Therefore, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If handling fine powders or creating aerosols, use a certified respirator.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1]. In case of a spill, immediately alert personnel in the area. For dry spills, avoid generating dust. Use dry cleanup procedures and place the material in a sealed, labeled container for disposal[1]. For wet spills, absorb the material with an inert substance and place it in a sealed container. Wash the spill area thoroughly with soap and water[1].
II. Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to manage it as hazardous chemical waste. Do not dispose of this chemical down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Containerization:
-
Place waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), into a designated, leak-proof, and chemically compatible waste container.
-
Ensure the container is in good condition and has a secure screw-top cap.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or lab contact.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the SAA is away from general traffic and sinks or floor drains.
-
Segregate the waste from incompatible materials. As a carboxylic acid, it should be stored separately from bases, oxidizing agents, and reactive metals.
-
-
Disposal Request:
-
Once the waste container is full or you are ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Follow your institution's specific procedures for requesting a waste collection.
-
III. Data Summary for Disposal
| Parameter | Guideline | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | Not readily available | N/A |
| Primary Hazard | Potential for skin, eye, and respiratory irritation (based on isomer data) | [1] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | [1] |
| Disposal Method | Hazardous Waste Collection | [1][2] |
| Container Type | Leak-proof, chemically compatible container with a screw-top cap | [2] |
| Labeling Requirements | "Hazardous Waste," full chemical name, quantity, date, lab contact | [2] |
| Spill Cleanup | Dry cleanup for solids, absorbent for liquids; place in a sealed container | [1] |
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
This comprehensive guide is intended to provide essential safety and logistical information for the proper disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Logistical Information for Handling 2-Amino-5-methyl-5-hexenoic acid
Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-Amino-5-methyl-5-hexenoic acid. The following information is based on the SDS of the close chemical analog, (S)-2-Amino-5-methylhex-4-enoic acid, and general laboratory safety guidelines for handling amino acids and powdered chemicals. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any work.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring safe handling from receipt to disposal.
Hazard and Personal Protective Equipment Summary
Based on its analog, this compound is presumed to pose risks of skin, eye, and respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| Hazard Classification (Analog-Based) | GHS Code | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | H315 | Chemical-resistant gloves (e.g., nitrile), Lab coat |
| Serious Eye Irritation | H319 | Safety goggles or a face shield |
| Respiratory Tract Irritation | H335 | Use in a well-ventilated area or chemical fume hood |
Operational Plan: Step-by-Step Guidance
1. Preparation and Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[1]
-
Personal Protective Equipment (PPE): Before entering the designated handling area, don the following PPE:
-
A clean, buttoned lab coat.
-
Chemical-resistant gloves (nitrile is a suitable option for incidental contact).
-
Safety goggles. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
2. Handling and Experimental Protocols:
-
Weighing: When weighing the solid compound, use a balance inside the chemical fume hood or in a ventilated balance enclosure to minimize the dispersion of fine particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Handling:
3. Spill Management:
-
Minor Spills (Solid):
-
Major Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team.
-
Prevent entry into the affected area until it has been declared safe by trained personnel.
-
Disposal Plan
Contaminated materials and unused this compound should be disposed of as chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a labeled, non-reactive, and sealable waste container.
-
Packaging: Once empty, the original container should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. The defaced, empty container can then be disposed of in the regular trash.
Safe Handling Workflow
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
